SIMA phosphoramidite, 6-isomer
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C58H64Cl2N3O10P |
|---|---|
Peso molecular |
1065.0 g/mol |
Nombre IUPAC |
[4,7-dichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxo-2',7'-diphenylspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C58H64Cl2N3O10P/c1-35(2)63(36(3)4)74(69-29-21-26-61)68-28-20-12-11-19-27-62-52(64)41-32-44(59)49-50(51(41)60)58(73-53(49)65)42-30-39(37-22-15-13-16-23-37)45(71-54(66)56(5,6)7)33-47(42)70-48-34-46(72-55(67)57(8,9)10)40(31-43(48)58)38-24-17-14-18-25-38/h13-18,22-25,30-36H,11-12,19-21,27-29H2,1-10H3,(H,62,64) |
Clave InChI |
WPCMEEMVKXSQGE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
SIMA Phosphoramidite 6-Isomer: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the properties, applications, and experimental protocols of SIMA phosphoramidite (B1245037) 6-isomer for the synthesis of fluorescently labeled oligonucleotides.
Introduction
SIMA (dichloro-diphenyl-fluorescein) phosphoramidite 6-isomer is a xanthene-based fluorescent dye phosphoramidite used in the chemical synthesis of oligonucleotides. It serves as a robust alternative to HEX (hexachlorofluorescein) phosphoramidite, offering similar spectral characteristics but with significantly improved chemical stability, particularly under alkaline deprotection conditions.[1][2][3][4] This enhanced stability and a high fluorescence quantum yield make SIMA phosphoramidite 6-isomer a valuable tool for producing fluorescently labeled primers and probes for a variety of molecular biology applications, most notably in quantitative polymerase chain reaction (qPCR).[5][6] This guide provides a comprehensive overview of SIMA phosphoramidite 6-isomer, including its chemical properties, a detailed comparison with HEX, experimental protocols for its use in oligonucleotide synthesis, and its applications in research and drug development.
Chemical and Physical Properties
SIMA phosphoramidite 6-isomer is a derivative of fluorescein (B123965), a widely used fluorophore. The "6-isomer" designation refers to the attachment point of the linker arm to the fluorescein core. This phosphoramidite is designed for automated solid-phase oligonucleotide synthesis.
There are several variants of SIMA phosphoramidite 6-isomer available, primarily differing in the linker connecting the SIMA dye to the phosphoramidite group. Common variants include a standard C6 linker, a hydroxyprolinol linker, and a dT (deoxythymidine)-based linker. The hydroxyprolinol linker offers a rigid structure that can improve hybridization kinetics and provides a site for further modifications.[7] The SIMA-dT phosphoramidite allows for the incorporation of the SIMA dye as a substitute for a thymidine (B127349) residue within the oligonucleotide sequence.[2][3]
Key Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C84H89Cl2N4O14P (hydroxyprolinol variant) | [8] |
| Molecular Weight | 1480.5 g/mol (hydroxyprolinol variant) | [8] |
| Excitation Maximum (λex) | 531 nm | [8] |
| Emission Maximum (λem) | 555 nm | [8] |
| Extinction Coefficient | 92,300 L·mol⁻¹·cm⁻¹ | [8] |
| Fluorescence Quantum Yield (ΦF) | 0.63 | [8] |
| Solubility | Acetonitrile (B52724), Dichloromethane (DCM) | [8] |
| Storage Conditions | -20°C in the dark, desiccated | [3] |
Comparison with HEX Phosphoramidite
SIMA phosphoramidite 6-isomer is often presented as a superior alternative to HEX phosphoramidite. The primary advantage lies in its enhanced stability during the oligonucleotide deprotection step.
| Feature | SIMA Phosphoramidite 6-Isomer | HEX Phosphoramidite | Reference |
| Deprotection Stability | Highly stable under standard and harsh alkaline conditions (e.g., AMA or elevated temperatures with ammonium (B1175870) hydroxide).[5] | Prone to degradation under harsh alkaline conditions, with at least 10% degradation observed with ammonium hydroxide (B78521) at 55°C overnight.[5] | [5] |
| Fluorescence Quantum Yield | Higher than HEX.[5] | Lower than SIMA. | [5] |
| Spectral Properties | Absorption maximum is blue-shifted by ~3 nm compared to HEX at neutral pH.[6] The emission is red-shifted by ~5 nm.[9] | Standard HEX spectral properties. | [6][9] |
| Emission Intensity | Reaches 90% of HEX emission when excited at 500 nm.[6] | Standard HEX emission intensity. | [6] |
Experimental Protocols
The following sections provide a generalized protocol for the use of SIMA phosphoramidite 6-isomer in automated oligonucleotide synthesis. It is important to note that specific parameters may need to be optimized based on the synthesizer, scale of synthesis, and the specific oligonucleotide sequence.
Oligonucleotide Synthesis Workflow
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process involving four main steps for each nucleotide addition.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Detailed Methodologies
1. Reagent Preparation:
-
SIMA Phosphoramidite 6-Isomer: Dissolve in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). The solution is stable for 2-3 days when stored under anhydrous conditions.
-
Activator: A standard activator such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) is used.
-
Capping Reagents: Typically acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).
-
Oxidizer: An iodine solution in a mixture of tetrahydrofuran, water, and pyridine.
-
Deblocking Reagent: A solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
2. Automated Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking reagent.
-
Coupling: The SIMA phosphoramidite 6-isomer solution is mixed with the activator and delivered to the synthesis column. The recommended coupling time for SIMA phosphoramidite is typically 3 minutes, while SIMA-dT may require a longer coupling time of around 6 minutes.[5][10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.
3. Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Due to the high stability of the SIMA dye, deprotection can be performed under standard conditions using aqueous ammonium hydroxide.[5]
-
For more robust deprotection, especially for oligonucleotides with sensitive modifications, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used.[5] Deprotection with AMA can be carried out at room temperature for 2 hours or at 65°C for 10 minutes.[5] SIMA-labeled oligonucleotides are also stable in ammonium hydroxide at 55°C for up to 6-8 hours.[10]
4. Purification and Quality Control:
-
The crude fluorescently labeled oligonucleotide is typically purified by high-performance liquid chromatography (HPLC).[11] Reverse-phase HPLC is effective for separating the desired full-length, dye-labeled product from unlabeled failure sequences.[12]
-
The purity and identity of the final product should be confirmed by analytical techniques such as mass spectrometry and analytical HPLC or capillary electrophoresis.[11]
Applications in Research and Drug Development
Fluorescently labeled oligonucleotides are indispensable tools in modern molecular biology and are playing an increasingly important role in drug development.[13][14]
Quantitative PCR (qPCR)
The primary application of SIMA phosphoramidite 6-isomer is in the synthesis of hydrolysis probes (e.g., TaqMan® probes) for qPCR.[5] These probes are dual-labeled with a reporter dye (like SIMA) at the 5'-end and a quencher at the 3'-end.
Caption: Mechanism of a hydrolysis probe in qPCR.
In this mechanism, the probe anneals to the target sequence between the forward and reverse primers.[3] During the extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher.[15] This separation results in an increase in fluorescence that is proportional to the amount of amplified product.[15] The high stability of SIMA ensures that the probe remains intact during the thermal cycling of the PCR, leading to reliable and reproducible results.
Other Applications
-
Fluorescence In Situ Hybridization (FISH): SIMA-labeled probes can be used to visualize the location of specific DNA sequences within cells and tissues.[16]
-
Gene Expression Analysis: Labeled oligonucleotides are used in microarray and other hybridization-based techniques to quantify gene expression levels.[]
-
Drug Development: Fluorescently labeled oligonucleotides are used to study the pharmacokinetics and biodistribution of oligonucleotide-based therapeutics, such as antisense oligonucleotides and siRNAs.[14] They can also be used in high-throughput screening assays to identify drug candidates that interact with specific nucleic acid targets.
Conclusion
SIMA phosphoramidite 6-isomer is a high-performance fluorescent labeling reagent for oligonucleotide synthesis. Its enhanced stability, favorable spectral properties, and compatibility with standard synthesis protocols make it an excellent choice for researchers and drug development professionals. The ability to produce robust and reliable fluorescently labeled oligonucleotides is critical for a wide range of applications, from basic research in molecular biology to the development of novel nucleic acid-based therapeutics. The detailed information and protocols provided in this guide are intended to facilitate the successful application of SIMA phosphoramidite 6-isomer in these endeavors.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. metabion.com [metabion.com]
- 3. Solis BioDyne | Life Science Reagents | Personal service [solisbiodyne.com]
- 4. bio-rad.com [bio-rad.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIMA phosphoramidite, 6-isomer (hydroxyprolinol) | BroadPharm [broadpharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Method of Oligonucleotide Purification [biosyn.com]
- 13. Fluorescent Oligonucleotides Can Serve As Suitable Alternatives to Radiolabeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Oligonucleotide Drugs: An Introduction and Overview of Pharmacokinetic and Bioanalytical Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. 定量聚合酶链反应和数字聚合酶链反应的检测方法 [sigmaaldrich.com]
- 16. biosyn.com [biosyn.com]
An In-depth Technical Guide to SIMA Phosphoramidite 6-Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of SIMA (dichloro-diphenyl-fluorescein) phosphoramidite (B1245037) 6-isomer, a key reagent in the synthesis of fluorescently labeled oligonucleotides.
Core Concepts: Chemical Structure and Properties
SIMA phosphoramidite, 6-isomer, is a derivative of the xanthene dye dichloro-diphenyl-fluorescein. It is widely used for introducing a fluorescent label into synthetic oligonucleotides. The "6-isomer" designation refers to the attachment point on the fluorescein (B123965) core. The phosphoramidite functional group enables its incorporation into the growing oligonucleotide chain during solid-phase synthesis.
The full chemical name for a common form of 6-SIMA phosphoramidite is [(3',6'-dipivaloyl-2',7'-diphenyl-4,7-dichlorofluoresceinyl)-6-carboxamidohexyl]-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite. This name reveals the key structural components:
-
SIMA dye core: A dichlorinated diphenyl-fluorescein molecule, which is the fluorophore. The hydroxyl groups are protected with pivaloyl groups.
-
Linker: A 6-carboxamidohexyl linker connects the dye to the phosphoramidite moiety.
-
Phosphoramidite group: The reactive portion of the molecule, composed of a phosphine, a diisopropylamine (B44863) leaving group, and a cyanoethyl protecting group on the phosphorus atom.
SIMA is spectrally similar to HEX (hexachlorofluorescein) but offers enhanced stability under the basic conditions required for oligonucleotide deprotection, making it a more robust alternative.[1][2][3]
Variants of SIMA Phosphoramidite
Several variants of SIMA phosphoramidite are commercially available to suit different labeling strategies:
-
Standard SIMA Phosphoramidite (6-isomer): Used for 5'-terminal labeling of oligonucleotides.
-
This compound (hydroxyprolinol): Incorporates a hydroxyprolinol linker, which can modify the spacing and rigidity between the dye and the oligonucleotide.[1][4][5][6][7]
-
SIMA-dT Phosphoramidite, 6-isomer: Designed to replace a thymidine (B127349) (dT) residue within the oligonucleotide sequence, allowing for internal labeling.[8][9][10]
Data Presentation: Quantitative Properties
The following tables summarize the key quantitative data for different SIMA phosphoramidite variants.
Table 1: General and Chemical Properties
| Property | Standard this compound | This compound (hydroxyprolinol) | SIMA-dT Phosphoramidite, 6-isomer |
| Molecular Formula | C58H64Cl2N3O10P | C84H89Cl2N4O14P[1][4][5][7] | C91H95Cl2N6O17P[8] |
| Molecular Weight | 1065.02 g/mol [2] | 1480.5 g/mol [4] | 1646.7 g/mol [8] |
| Appearance | White powder[1] | White powder[1] | Not specified |
| Solubility | Acetonitrile (B52724), Dichloromethane (DCM) | Acetonitrile, Dichloromethane (DCM)[4][8] | Acetonitrile, Dichloromethane (DCM)[8] |
Table 2: Spectroscopic and Fluorescence Properties
| Property | Value |
| Excitation Maximum (λex) | 531 nm[4][7][8] |
| Emission Maximum (λem) | 555 nm[4][7][8] |
| Molar Extinction Coefficient (ε) | 92,300 L·mol⁻¹·cm⁻¹[4][7][8] |
| Fluorescence Quantum Yield (Φ) | 0.63[4][7][8] |
Table 3: Storage and Stability
| Condition | Recommendation |
| Storage Temperature | -20°C[1][8][9] |
| Storage Duration | 12 months from receipt when stored at -20°C in the dark.[1][7][9] |
| Transportation | Can be transported at room temperature for up to 3 weeks.[1][7][9] |
| Handling | Avoid prolonged exposure to light. Desiccate.[1][7][9] |
Experimental Protocols
The following sections provide detailed methodologies for the use of SIMA phosphoramidite in oligonucleotide synthesis.
General Workflow for Fluorescent Oligonucleotide Synthesis
The synthesis of oligonucleotides using phosphoramidite chemistry is an automated, cyclical process. The incorporation of a SIMA phosphoramidite follows the same fundamental steps.
Caption: Automated phosphoramidite oligonucleotide synthesis cycle.
Detailed Coupling Protocol for SIMA Phosphoramidite
-
Reagent Preparation: Dissolve the SIMA phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound oligonucleotide is removed by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The SIMA phosphoramidite solution is delivered to the synthesis column along with an activator (e.g., tetrazole). The coupling time for standard SIMA phosphoramidite is typically 3 minutes.[1][3] For SIMA-dT phosphoramidite, a longer coupling time of 6 minutes is recommended.[9][10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., an iodine solution).
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Deprotection and Cleavage Protocol
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
-
Standard Deprotection: Use a solution of 25% ammonium (B1175870) hydroxide (B78521). The deprotection time will vary depending on the other nucleobases and their protecting groups.[1][3] SIMA-labeled oligonucleotides are stable in ammonium hydroxide at 55°C overnight.[3]
-
AMA Deprotection: For faster deprotection, a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) can be used.[1][3] Deprotection with AMA can be carried out for 2 hours at room temperature or for 10 minutes at 65°C.[1][3] SIMA is significantly more stable to AMA treatment than HEX.[2]
-
Cleavage: The cleavage from the solid support occurs concurrently with the removal of the base and phosphate protecting groups during the ammonium hydroxide or AMA treatment.
-
Purification: The final product is typically purified by High-Performance Liquid Chromatography (HPLC). The presence of the DMT group on the 5'-terminus of the full-length product can be exploited for purification via reverse-phase HPLC.[1]
Application Workflow: Quantitative PCR (qPCR)
SIMA-labeled oligonucleotides are frequently used as probes in quantitative PCR (qPCR) for the detection and quantification of specific DNA sequences.
References
- 1. atdbio.com [atdbio.com]
- 2. This compound (hydroxyprolinol) | BroadPharm [broadpharm.com]
- 3. SIMA-dT phosphoramidite, 6-isomer | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 6. alfa-chemclinix.com [alfa-chemclinix.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. 6-SIMA phosphoramidite [metkinenchemistry.com]
- 10. glenresearch.com [glenresearch.com]
An In-Depth Technical Guide to SIMA Phosphoramidite 6-Isomer: Excitation, Emission, and Application in Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and applications of SIMA (dichloro-diphenyl-fluorescein) phosphoramidite (B1245037) 6-isomer, a fluorescent dye increasingly utilized in the synthesis of labeled oligonucleotides for advanced molecular analysis. This document details its excitation and emission characteristics, outlines experimental protocols for its use in quantitative PCR (qPCR) and fluorescent in situ hybridization (FISH), and illustrates relevant biological signaling pathways and experimental workflows.
Core Spectral and Physicochemical Properties
SIMA phosphoramidite 6-isomer is a xanthene dye analogous to HEX (hexachlorofluorescein) but offers significant advantages, including a higher quantum yield and enhanced stability under the alkaline conditions required for oligonucleotide deprotection. These characteristics make it a reliable choice for synthesizing fluorescently labeled primers and probes for sensitive molecular assays.
Quantitative Data Summary
The key spectral and physical properties of SIMA phosphoramidite 6-isomer are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 531 nm | [1][2][3][4] |
| Emission Maximum (λem) | 555 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | 92,300 L·mol⁻¹·cm⁻¹ | [1][2][3] |
| Fluorescence Quantum Yield (Φ) | 0.63 | [1][2][3] |
| Correction Factor (CF260) | 0.57 | [1] |
| Solubility | Acetonitrile, Dichloromethane (DCM) | [2] |
| Storage Conditions | -20°C, in the dark, desiccated | [2][4] |
Note: At neutral pH, SIMA exhibits a slight blue shift of 3 nm in its absorption maximum compared to HEX. While its absorption band is broader, its emission intensity is approximately 90% of HEX when excited at 500 nm, with a 5 nm red-shifted emission peak.
Application in Investigating Cellular Signaling Pathways: The VEGF Example
Fluorescently labeled oligonucleotides are critical tools for studying the gene expression changes that underpin cellular signaling pathways. For instance, quantitative PCR (qPCR) with SIMA-labeled probes can be used to analyze the expression of genes involved in the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial in angiogenesis and is often dysregulated in cancer.[5][6]
VEGF Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the VEGF signaling pathway, highlighting key components whose gene expression can be quantified using techniques like qPCR.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Single-molecule fluorescence in situ hybridization: Quantitative imaging of single RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the major steps of Fluorescence in situ hybridization (FISH) method? | AAT Bioquest [aatbio.com]
- 4. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of pathways involved in colorectal cancer using real-time RT-PCR gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SIMA Phosphoramidite 6-Isomer: A Technical Guide to a High-Performance Fluorescent Label
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SIMA phosphoramidite (B1245037) 6-isomer, a fluorescent dye increasingly utilized in the synthesis of labeled oligonucleotides for research and diagnostic applications. With a focus on its superior stability and high quantum yield, this document offers detailed quantitative data, experimental protocols, and workflow visualizations to support its integration into laboratory practices.
Core Properties and Performance Metrics
SIMA (dichloro-diphenyl-fluorescein) phosphoramidite 6-isomer is a xanthene dye that serves as a robust alternative to HEX (hexachlorofluorescein). It exhibits comparable spectral characteristics to HEX but with a significantly higher fluorescence quantum yield and enhanced stability under alkaline deprotection conditions.[1][2][3] These features make it an exceptional choice for labeling primers and probes, particularly for applications like quantitative PCR (qPCR).[2][4]
Quantitative Data Summary
The key quantitative parameters of SIMA phosphoramidite 6-isomer and its derivatives are summarized in the tables below for easy reference and comparison.
Table 1: Spectroscopic Properties of SIMA Dyes
| Property | Value | Reference |
| Excitation Maximum (λmax) | 531 nm | [3][5][6][7][8] |
| Emission Maximum (λem) | 555 nm | [3][5][6][7][8] |
| Molar Extinction Coefficient (ε) | 92,300 L·mol⁻¹·cm⁻¹ | [3][5][6][7][8] |
| Fluorescence Quantum Yield (Φ) | 0.63 | [1][3][5][6][7][8] |
| Correction Factor (CF260) | 0.57 | [3][8] |
| Correction Factor (CF280) | 0.18 | [3][8] |
Table 2: Physicochemical Properties of SIMA Phosphoramidite 6-Isomer Variants
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| SIMA phosphoramidite, 6-isomer (hydroxyprolinol) | C₈₄H₈₉Cl₂N₄O₁₄P | 1480.5 |
| SIMA-dT phosphoramidite, 6-isomer | C₉₁H₉₅Cl₂N₆O₁₇P | 1646.67 |
Experimental Protocols: Oligonucleotide Synthesis and Deprotection
The primary application of SIMA phosphoramidite 6-isomer is in the automated synthesis of fluorescently labeled oligonucleotides. The following protocols outline the key steps for its successful incorporation.
Oligonucleotide Synthesis
The synthesis of SIMA-labeled oligonucleotides follows standard phosphoramidite chemistry on an automated DNA synthesizer.
-
Diluent: Anhydrous acetonitrile (B52724) is used as the diluent for the phosphoramidite.[3]
-
Coupling: A coupling time of 3 to 6 minutes is recommended to ensure efficient incorporation of the SIMA moiety into the growing oligonucleotide chain.[3][9][10] This is generally identical to the coupling conditions for standard nucleobases.[8]
Deprotection
A key advantage of SIMA over HEX is its enhanced stability under the harsh alkaline conditions required for deprotection.[2][3] This allows for more flexible and rigorous deprotection strategies.
-
Standard Deprotection: Standard deprotection can be carried out using aqueous ammonium (B1175870) hydroxide (B78521). Unlike HEX, which can degrade by at least 10% overnight at 55°C, SIMA-labeled oligonucleotides show no degradation under these conditions.[2][3] Deprotection with 25% ammonium hydroxide can be performed for up to 6-8 hours at 55°C.[8][9][10]
-
AMA Deprotection: For faster deprotection, a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) can be used.[2][3][9] Deprotection with AMA can be completed in 2 hours at room temperature or in just 10 minutes at 65°C.[2][3][9]
Workflow and Methodological Diagrams
To visually represent the processes involved in utilizing SIMA phosphoramidite 6-isomer, the following diagrams have been generated.
Caption: Workflow for the synthesis of SIMA-labeled oligonucleotides.
Caption: Deprotection options for SIMA-labeled oligonucleotides.
Storage and Handling
For optimal performance and longevity, SIMA phosphoramidite 6-isomer and its derivatives should be stored under the following conditions:
-
Stability: Stable for at least 12 months after receipt when stored correctly.[5][8]
-
Transportation: Can be transported at room temperature for up to three weeks.[5][8]
-
Handling: It is crucial to desiccate the product and avoid prolonged exposure to light.[5][8]
Conclusion
SIMA phosphoramidite 6-isomer offers a compelling combination of a high fluorescence quantum yield and superior chemical stability, making it an excellent choice for the synthesis of fluorescently labeled oligonucleotides. Its resilience to harsh deprotection conditions provides greater flexibility in experimental design and contributes to the generation of high-quality probes for sensitive applications. The data and protocols presented in this guide are intended to facilitate the adoption of this high-performance fluorescent label in research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 6-SIMA phosphoramidite | AAT Bioquest [aatbio.com]
- 5. lunanano.ca [lunanano.ca]
- 6. This compound (hydroxyprolinol) | BroadPharm [broadpharm.com]
- 7. SIMA-dT phosphoramidite, 6-isomer | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. 6-SIMA-dT-phosphoramidite [metkinenchemistry.com]
The Effect of pH on SIMA Phosphoramidite Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pH-dependent fluorescence characteristics of SIMA (Dichloro-diphenyl-fluorescein) phosphoramidite. As a derivative of fluorescein (B123965), SIMA's photophysical properties are intrinsically linked to the pH of its environment, a critical consideration for its application in quantitative PCR, fluorescence microscopy, and other molecular biology assays.
Core Principles: pH-Dependent Fluorescence of Fluorescein Derivatives
SIMA belongs to the xanthene class of dyes, which are well-documented for their pH sensitivity. The fluorescence of these molecules is governed by the equilibrium between different ionic forms, each possessing distinct absorption and emission properties.[1][2] In alkaline conditions (typically pH > 8), fluorescein and its derivatives exist predominantly in the dianion form, which is characterized by strong absorption of blue light (~490 nm) and intense emission of green light (~515-530 nm).[1][3]
As the pH decreases, protonation of the phenolic and carboxylic acid moieties occurs. The primary event responsible for fluorescence quenching is the protonation of the phenolic hydroxyl group, which has a pKa of approximately 6.4 for fluorescein.[2] This protonation leads to the formation of a monoanion and subsequently a neutral lactone form, both of which are significantly less fluorescent or non-fluorescent when excited at the optimal wavelength for the dianion.[1][2][4] Acidification results in a dramatic decrease in fluorescence intensity.[2][5]
For chlorinated derivatives like SIMA (a dichlorofluorescein), this general behavior is maintained, though the specific pKa value is altered. Dichlorination tends to lower the pKa, shifting the pH-sensitive range. For instance, dichlorofluorescein is reported to be colorless below pH 4.0 and fluorescent above pH 5.0, while 5 (and 6)-carboxy-2',7'-dichlorofluorescein (CDCF) has a pKa of 4.2, making it a suitable probe for acidic environments.[6][7]
Signaling Pathway of pH-Induced Fluorescence Modulation
The underlying mechanism of pH sensing in SIMA and other fluorescein derivatives is a reversible protonation-deprotonation equilibrium. The transition between the highly fluorescent dianionic state and the quenched monoanionic/neutral states is the core of its function as a pH indicator.
References
- 1. mdpi.com [mdpi.com]
- 2. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dichlorofluorescein - CAMEO [cameo.mfa.org]
A Technical Guide to SIMA Phosphoramidite: Solubility, Storage, and Experimental Protocols
This guide provides an in-depth overview of SIMA (dichloro-diphenyl-fluorescein) phosphoramidite (B1245037), a key fluorescent labeling reagent used in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and molecular diagnostics. This document details the solubility characteristics, recommended storage conditions, and comprehensive experimental protocols for the effective use of SIMA phosphoramidite.
Overview of SIMA Phosphoramidite
SIMA phosphoramidite is a xanthene dye-based phosphoramidite used to incorporate a fluorescent label into synthetic oligonucleotides.[1][2][] It exhibits spectral properties similar to HEX (hexachlorofluorescein) but offers significantly higher stability under the basic conditions required for oligonucleotide deprotection.[4][5][6] This enhanced stability makes it a preferred choice for synthesizing fluorescently labeled primers and probes for applications such as quantitative PCR (qPCR).[][5] The structure of SIMA phosphoramidite allows for its incorporation at the 5'-terminus or internally within an oligonucleotide sequence, often as a substitute for a native dT linkage when using SIMA-dT phosphoramidite.[4][6][7]
Solubility and Storage
Proper handling and storage of SIMA phosphoramidite are crucial for maintaining its chemical integrity and ensuring successful oligonucleotide synthesis.
2.1. Solubility Data
While precise quantitative solubility values are not extensively published, qualitative assessments indicate good solubility in common organic solvents used in oligonucleotide synthesis.
| Solvent | Solubility | Reference |
| Acetonitrile (B52724) (Anhydrous) | Good | [2][4][8] |
| Dichloromethane (DCM) | Good | [2][7][8] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble (for stock solutions) | [9] |
2.2. Storage and Stability
Adherence to recommended storage conditions is critical for maximizing the shelf-life and performance of SIMA phosphoramidite.
| Condition | Recommendation | Duration | Reference |
| Solid Form | |||
| Temperature | -10 to -30°C (Freezer) | 12 months from receipt | [1][4][5][7] |
| Atmosphere | Dry/Desiccate | 12 months from receipt | [1][4][5][7] |
| Light | In the dark, avoid prolonged exposure | 12 months from receipt | [1][5][7] |
| In Solution | |||
| Stability | In anhydrous acetonitrile | 1-2 days for >90% efficiency | [4] |
| <90% efficient after 4 days | [4] | ||
| Transportation | |||
| Temperature | Room temperature | Up to 3 weeks | [1][5][7] |
Experimental Protocols
The following sections provide detailed methodologies for the use of SIMA phosphoramidite in automated oligonucleotide synthesis.
3.1. Preparation of Reagents
Proper preparation of the phosphoramidite solution is the first step in successful oligonucleotide synthesis.
-
Reconstitution: Allow the vial of solid SIMA phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent: Use anhydrous acetonitrile as the diluent.[4]
-
Concentration: Prepare the phosphoramidite solution at the concentration recommended by the DNA synthesizer manufacturer.
3.2. Automated Oligonucleotide Synthesis Workflow
The incorporation of SIMA phosphoramidite follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer. The key steps are outlined below.
3.2.1. Coupling Step
The coupling step is where the SIMA phosphoramidite is added to the growing oligonucleotide chain.
-
Coupling Time: A coupling time of 3 minutes is generally recommended for standard SIMA phosphoramidite.[1][5] For SIMA-dT phosphoramidite, a longer coupling time of 6 minutes is advised.[7][10]
3.3. Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate (B84403) backbone must be removed. SIMA's stability to basic conditions is a key advantage.
3.3.1. Standard Deprotection
-
Reagent: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) (25%).[1][5]
-
Conditions: The deprotection time will vary depending on the other protecting groups present on the nucleobases. For oligonucleotides containing SIMA, deprotection with aqueous ammonium hydroxide at 55°C overnight does not lead to degradation of the fluorophore.[5]
3.3.2. AMA Deprotection
Due to its high stability, SIMA is compatible with harsher deprotection conditions using AMA (a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine).[1][5]
3.4. Purification
After deprotection, the fluorescently labeled oligonucleotide should be purified. The presence of a dimethoxytrityl (DMT) group on the SIMA phosphoramidite allows for purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[1]
Quality Control
The quality and purity of SIMA phosphoramidite are typically assessed by the manufacturer using the following methods:
-
NMR: ¹H and ³¹P Nuclear Magnetic Resonance spectroscopy to confirm the chemical structure.[1][8]
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry to determine purity, which is generally ≥95%.[1][8]
Summary and Conclusion
SIMA phosphoramidite is a robust and versatile reagent for the fluorescent labeling of oligonucleotides. Its favorable solubility in standard synthesis solvents and, most notably, its high stability during basic deprotection, make it an excellent alternative to less stable fluorophore phosphoramidites like HEX. By following the recommended storage and handling procedures and utilizing the appropriate synthesis and deprotection protocols outlined in this guide, researchers can reliably produce high-quality, fluorescently labeled oligonucleotides for a wide range of molecular biology applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lunanano.ca [lunanano.ca]
- 9. 6-SIMA phosphoramidite | AAT Bioquest [aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
SIMA Phosphoramidite: A Superior Alternative to HEX for Fluorescent Oligonucleotide Labeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, the fluorescent labeling of oligonucleotides is a cornerstone technique for a myriad of applications, including quantitative PCR (qPCR), genetic analysis, and the development of novel therapeutics. For years, Hexachlorofluorescein (HEX) phosphoramidite (B1245037) has been a widely used reagent for introducing a 5'-fluorescent label. However, its inherent instability under standard oligonucleotide deprotection conditions has been a persistent challenge for researchers. This technical guide provides a comprehensive overview of the advantages of using SIMA (dichloro-diphenyl-fluorescein) phosphoramidite, a more robust and reliable alternative to HEX.
Executive Summary
SIMA phosphoramidite emerges as a superior reagent for fluorescent labeling of synthetic oligonucleotides, primarily due to its exceptional stability during the basic deprotection steps of synthesis. While maintaining spectral properties nearly identical to HEX, SIMA-labeled oligonucleotides can withstand rigorous deprotection conditions that cause significant degradation of their HEX-labeled counterparts. This enhanced stability translates to higher yields of full-length, functionally intact fluorescently-labeled oligonucleotides, ensuring greater accuracy and reproducibility in sensitive downstream applications.
Core Advantages of SIMA over HEX
The primary advantage of SIMA phosphoramidite lies in its increased resistance to the harsh basic conditions required to remove protecting groups from the synthesized oligonucleotide. HEX-labeled oligonucleotides are known to be susceptible to degradation during deprotection, particularly when using ammonium (B1175870) hydroxide (B78521) at elevated temperatures or ammonium hydroxide/methylamine (B109427) (AMA) mixtures.[1] In contrast, SIMA demonstrates remarkable stability under these same conditions, minimizing the generation of fluorescent degradation products that can interfere with experimental results.[1][2]
Key benefits include:
-
Enhanced Deprotection Stability: SIMA is significantly more stable than HEX to common deprotection reagents, including ammonium hydroxide and AMA.[1][2][3][4][5] This allows for more flexible and stringent deprotection protocols without compromising the integrity of the fluorescent label.
-
Improved Yield of Full-Length Product: By resisting degradation, the use of SIMA results in a higher yield of the desired full-length fluorescently labeled oligonucleotide.
-
Virtually Identical Spectral Properties: SIMA exhibits absorption and emission maxima that are nearly identical to those of HEX, making it a seamless replacement in established experimental setups without the need for significant adjustments to instrumentation or filter sets.[1][3][4]
-
No Licensing Restrictions: SIMA phosphoramidite is not covered by patents, allowing for its use in any application, including commercial and in vitro diagnostic development, without the need for a separate license.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative differences between SIMA and HEX phosphoramidites based on available technical data.
Table 1: Deprotection Stability Comparison
| Deprotection Condition | HEX Degradation | SIMA Degradation | Reference |
| Ammonium Hydroxide (55°C, overnight) | Considerable degradation | No decomposition | [1][6] |
| AMA (65°C, 10 minutes) | ~10% decomposition | No signs of degradation | [1][2] |
| AMA (Room Temperature, 2 hours) | Similar levels of degradation as 65°C | Stability maintained | [1][6] |
Table 2: Spectral Properties Comparison
| Property | HEX | SIMA | Reference |
| Excitation Maximum (pH 7) | ~533-535 nm | ~536 nm (3 nm blue-shifted) | [1][3][7][8] |
| Emission Maximum (pH 7) | ~549-559 nm | Red-shifted by 5 nm vs. HEX | [1][3][9] |
| Extinction Coefficient (E536) | Not specified | 64,000 | [1] |
| Extinction Coefficient (E260) | Not specified | 34,000 | [1] |
| Relative Emission Intensity | 100% | ~90% of HEX | [1][3] |
Table 3: Oligonucleotide Synthesis Parameters
| Parameter | HEX | SIMA | Reference |
| Coupling Time | 3 minutes | 3 minutes (standard) / 6 minutes (dT) | [3][10][11] |
| Diluent | Anhydrous Acetonitrile | Anhydrous Acetonitrile | [4][5][10] |
| Storage | Freezer storage, -10 to -30°C, dry | Freezer storage, -10 to -30°C, dry | [5][10] |
| Stability in Solution | 2-3 days | 1-2 days | [4][5][10] |
Experimental Protocols
The following are generalized experimental protocols for the use of SIMA and HEX phosphoramidites in automated oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific oligonucleotide sequence.
Phosphoramidite Preparation
-
Reagent: SIMA or HEX phosphoramidite.
-
Diluent: Anhydrous Acetonitrile.
-
Concentration: Prepare a 0.1 M solution of the phosphoramidite in the diluent. Ensure the diluent is of high quality and low water content.
Automated Oligonucleotide Synthesis
-
Synthesizer: Program the automated DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
Coupling Step:
-
Other Synthesis Steps: Standard protocols for deblocking, capping, and oxidation should be followed as recommended by the synthesizer manufacturer.
Cleavage and Deprotection
This step highlights the critical advantage of SIMA over HEX.
For SIMA-labeled oligonucleotides:
-
Method 1: Ammonium Hydroxide:
-
Cleave the oligonucleotide from the solid support and deprotect using concentrated ammonium hydroxide at 55°C for up to 6-8 hours.[5] SIMA is stable under these conditions.
-
-
Method 2: AMA (Ammonium Hydroxide/Methylamine):
For HEX-labeled oligonucleotides:
-
Caution is advised.
-
Method 1: Ammonium Hydroxide:
-
Deprotection should be performed at room temperature for 24 hours to minimize degradation.[10] Elevated temperatures will lead to significant decomposition of the HEX fluorophore.
-
-
Method 2: AMA:
-
Use of AMA with HEX-labeled oligonucleotides can result in approximately 5-10% degradation of the fluorophore.[1][11] If AMA must be used, a two-step procedure is recommended to minimize the formation of a non-fluorescent side product:
-
Initial deprotection with ammonium hydroxide for 30 minutes at room temperature.
-
Addition of an equal volume of 40% aqueous methylamine and continuation of the deprotection as required (e.g., 10 minutes at 65°C).[11]
-
-
Purification
-
After deprotection, the labeled oligonucleotide should be purified using standard methods such as HPLC or polyacrylamide gel electrophoresis (PAGE) to remove failure sequences and other impurities.
Visualization of the Oligonucleotide Synthesis Workflow
The following diagram illustrates the key stages of solid-phase oligonucleotide synthesis and highlights the vulnerability of HEX during the deprotection step, in contrast to the stability of SIMA.
Caption: Oligonucleotide synthesis workflow highlighting the stability of SIMA versus the degradation risk of HEX during the critical deprotection step.
Applications in Research and Drug Development
The enhanced stability and reliability of SIMA make it an ideal choice for a wide range of applications where fluorescently labeled oligonucleotides are essential.
-
Quantitative Real-Time PCR (qPCR): SIMA-labeled probes provide consistent and reproducible results in gene expression analysis and pathogen detection.
-
Genetic Analysis: In techniques like fragment analysis and genotyping, the robust fluorescence of SIMA-labeled primers ensures accurate allele calling.
-
Diagnostics: The reliability of SIMA is crucial for the development of robust and accurate in vitro diagnostic assays.[1]
-
Antisense Oligonucleotides and RNA Therapeutics: The synthesis of modified oligonucleotides for therapeutic purposes requires high purity and integrity. The stability of SIMA ensures that the fluorescent label, often used for tracking and quantification, remains intact throughout the manufacturing process.[14][15][16]
Conclusion
SIMA phosphoramidite offers a compelling and advantageous alternative to HEX for the fluorescent labeling of oligonucleotides. Its superior stability during deprotection overcomes the primary limitation of HEX, leading to higher quality, more reliable, and more reproducible results. For researchers, scientists, and drug development professionals engaged in work that relies on fluorescently labeled oligonucleotides, the adoption of SIMA can lead to significant improvements in experimental outcomes and overall productivity.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 6-SIMA phosphoramidite | AAT Bioquest [aatbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 5. 6-SIMA phosphoramidite [metkinenchemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. HEX phosphoramidite, 6-isomer, 1360547-55-2 | BroadPharm [broadpharm.com]
- 10. 6-HEX phosphoramidite [metkinenchemistry.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. 6-SIMA-dT-phosphoramidite [metkinenchemistry.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 15. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 16. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effective Advantage of SIMA Phosphoramidite in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent labeling for oligonucleotide synthesis, the choice of phosphoramidite (B1245037) can significantly impact experimental outcomes and overall research costs. While traditional dyes like HEX (hexachlorofluorescein) have been widely used, emerging alternatives such as SIMA (dichloro-diphenyl-fluorescein) offer compelling advantages in terms of stability, performance, and cost-effectiveness. This technical guide provides a comprehensive comparison of SIMA and HEX phosphoramidites, empowering researchers to make informed decisions for their specific applications.
Executive Summary
SIMA phosphoramidite presents a more cost-effective and robust alternative to HEX phosphoramidite for labeling synthetic oligonucleotides. The primary driver of this advantage is SIMA's superior chemical stability under standard and even harsh deprotection conditions used during oligonucleotide synthesis. This enhanced stability minimizes degradation of the fluorophore, leading to higher yields of the desired full-length, correctly labeled oligonucleotide. The reduction in failed sequences and purification complexities translates to direct cost savings in reagents and labor, as well as indirect savings through more reliable and reproducible experimental results. While the initial purchase price of SIMA and HEX phosphoramidites can be comparable, the superior performance of SIMA ultimately delivers a lower cost per successful reaction.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative and qualitative differences between SIMA and HEX phosphoramidites.
Table 1: Cost Comparison of SIMA and HEX Phosphoramidites
| Feature | SIMA Phosphoramidite | HEX Phosphoramidite |
| Typical Price (100 µmol) | $128 - $199 | $150 - $232 |
| Long-term Cost-Effectiveness | Higher due to increased yield and purity | Lower due to potential for degradation and lower yield |
Note: Prices are approximate and can vary between suppliers and over time. The long-term cost-effectiveness considers factors beyond the initial purchase price, including reagent waste and the need for repeat syntheses.
Table 2: Chemical and Spectral Properties
| Property | SIMA | HEX |
| Chemical Stability | High; stable to ammonium (B1175870) hydroxide (B78521) at elevated temperatures and AMA treatment.[1][2][3] | Lower; susceptible to degradation under standard basic deprotection conditions.[1] |
| Deprotection Compatibility | Compatible with standard and harsh deprotection methods (e.g., AMA).[1][2][3] | Requires milder deprotection conditions to minimize degradation. |
| Excitation Maximum | ~533 nm | ~535 nm |
| Emission Maximum | ~553 nm | ~556 nm |
| Quantum Yield | Generally higher than HEX.[2][4] | Standard |
Table 3: Performance in Oligonucleotide Synthesis
| Performance Metric | SIMA-labeled Oligonucleotides | HEX-labeled Oligonucleotides |
| Expected Yield | Higher due to minimal dye degradation during deprotection. | Potentially lower due to dye degradation, leading to truncated or unlabeled sequences.[1] |
| Expected Purity | Higher, with fewer dye-related impurities. | May be lower, with degradation products complicating purification.[1] |
| Reproducibility | More consistent results due to robust dye chemistry. | Less consistent, with variability introduced by dye instability. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 5'-Labeled Oligonucleotide
This protocol outlines the general steps for synthesizing a 5'-fluorescently labeled oligonucleotide using an automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Phosphoramidites: Dissolve SIMA or HEX phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Activator: Prepare a solution of a suitable activator (e.g., 5-Ethylthio-1H-tetrazole) in anhydrous acetonitrile.
-
Capping Reagents: Prepare capping solutions A and B as per the synthesizer's protocol.
-
Oxidizing Solution: Prepare an iodine-based oxidizing solution.
-
Deblocking Solution: Prepare a solution of trichloroacetic acid in dichloromethane.
2. Synthesizer Setup:
-
Install the appropriate solid support (e.g., CPG) with the initial nucleoside for the desired sequence.
-
Load all reagent bottles onto the synthesizer.
-
Prime all reagent lines to ensure proper delivery.
3. Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction with the following cycle for each nucleotide addition:
-
Step 1: Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.
-
Step 2: Coupling: Activation of the incoming nucleoside phosphoramidite (or the fluorescent dye phosphoramidite in the final coupling step) by the activator and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain.
-
Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Step 4: Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
4. Final Coupling of the Fluorescent Dye:
-
In the final cycle, the SIMA or HEX phosphoramidite is coupled to the 5'-end of the oligonucleotide.
5. Cleavage and Deprotection:
-
For SIMA-labeled oligonucleotides:
-
The oligonucleotide can be cleaved from the solid support and deprotected using standard ammonium hydroxide at 55°C overnight or with harsher reagents like AMA (a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine) at 65°C for 10 minutes without significant degradation of the dye.[1][2][4]
-
-
For HEX-labeled oligonucleotides:
-
Milder deprotection conditions are recommended to minimize degradation of the HEX dye. Treatment with ammonium hydroxide at room temperature is preferable. Elevated temperatures should be avoided.[1] It has been shown that deprotection with ammonium hydroxide at 55°C overnight can lead to considerable degradation of HEX.[1]
-
6. Purification:
-
The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, labeled product. Due to the higher stability of SIMA, purification of SIMA-labeled oligonucleotides is often more straightforward with fewer degradation-related side products.
Protocol 2: Quality Control of Labeled Oligonucleotides by HPLC
1. Sample Preparation:
-
Resuspend a small aliquot of the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer).
2. HPLC System and Column:
-
Use a reverse-phase HPLC system equipped with a UV-Vis detector.
-
A C18 column is typically used for oligonucleotide analysis.
3. Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Buffer B: 0.1 M TEAA in acetonitrile.
4. Gradient Elution:
-
A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide.
5. Detection:
-
Monitor the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of the dye (e.g., ~533 nm for SIMA/HEX).
6. Data Analysis:
-
The purity of the labeled oligonucleotide is determined by integrating the peak area of the full-length product and expressing it as a percentage of the total peak area. A cleaner chromatogram with a predominant single peak is expected for SIMA-labeled oligonucleotides due to their higher stability.
Mandatory Visualizations
Signaling Pathway: Antisense Oligonucleotide-Mediated Gene Silencing
Antisense oligonucleotides (ASOs) are a powerful tool in research and drug development for modulating gene expression. Fluorescently labeled ASOs, using dyes like SIMA, are crucial for tracking their delivery and mechanism of action. The following diagram illustrates the RNase H-dependent pathway of ASO-mediated gene silencing.
Caption: ASO-mediated gene silencing pathway.
Experimental Workflow: Oligonucleotide Synthesis
The automated solid-phase synthesis of oligonucleotides is a cyclical process. The following workflow diagram details the key steps involved.
Caption: Automated oligonucleotide synthesis workflow.
Logical Relationship: Cost-Effectiveness of SIMA vs. HEX
The cost-effectiveness of SIMA phosphoramidite is a direct consequence of its superior chemical properties. This diagram illustrates the logical flow from chemical stability to overall cost savings.
Caption: Logical flow of SIMA's cost-effectiveness.
Conclusion
References
Methodological & Application
Protocol for the Utilization of SIMA Phosphoramidite in Oligonucleotide Synthesis: Application Notes for Researchers and Drug Development Professionals
Introduction
In the realm of oligonucleotide synthesis, the choice of fluorescent labeling reagents is critical for the development of sensitive and reliable probes for a variety of applications, including quantitative PCR (qPCR), genetic analysis, and diagnostics.[1] SIMA (dichloro-diphenyl-fluorescein) phosphoramidite (B1245037) has emerged as a superior alternative to the traditionally used HEX (hexachlorofluorescein) phosphoramidite. This document provides detailed application notes and protocols for the effective use of SIMA phosphoramidite in automated oligonucleotide synthesis, tailored for researchers, scientists, and professionals in the field of drug development.
SIMA phosphoramidite offers a significant advantage over HEX due to its enhanced stability under standard basic deprotection conditions.[1][2] While HEX-labeled oligonucleotides are susceptible to degradation during the removal of protecting groups, SIMA-labeled counterparts exhibit remarkable resilience, ensuring higher purity and yield of the final product.[1][2] This increased stability does not compromise its spectral properties, which are virtually identical to those of HEX, making it a seamless replacement in established protocols.[1]
Physicochemical and Spectral Properties
SIMA phosphoramidite is a xanthene dye derivative that provides fluorescent labeling of oligonucleotides. It is available for incorporation at the 5'-end of an oligonucleotide or internally as a SIMA-dT modified phosphoramidite.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 536 nm | [1] |
| Emission Maximum (λem) | 556 nm (red-shifted by 5 nm compared to HEX) | [1] |
| Extinction Coefficient at 260 nm (E260) | 34,000 M⁻¹cm⁻¹ | [1] |
| Extinction Coefficient at 536 nm (E536) | 64,000 M⁻¹cm⁻¹ | [1] |
| Recommended Coupling Time | 3 minutes | [3] |
| Recommended Coupling Time (SIMA-dT) | 6 minutes | [4] |
| Purity | ≥95% | [5] |
| Storage | -10 to -30°C, dry and protected from light | [5] |
| Stability in Solution (Anhydrous Acetonitrile) | 2-3 days | [5] |
Experimental Protocols
This section outlines the detailed methodology for the incorporation of SIMA phosphoramidite into synthetic oligonucleotides using an automated DNA synthesizer.
Reagent Preparation
-
SIMA Phosphoramidite Solution: Dissolve the SIMA phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. Ensure the dissolution is performed under an inert atmosphere (e.g., argon) to prevent moisture contamination. The solution is stable for 2-3 days when stored under these conditions.[5]
-
Standard DNA Phosphoramidites (A, C, G, T): Prepare solutions according to the synthesizer manufacturer's recommendations, typically at a concentration of 0.1 M in anhydrous acetonitrile.
-
Activator Solution: A 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile is recommended. Other activators such as 1H-Tetrazole or Dicyanoimidazole (DCI) can also be used.
-
Capping Reagents: Use standard capping reagents (Cap A and Cap B) as recommended by the synthesizer manufacturer.
-
Oxidizing Solution: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water is used for the oxidation of the phosphite (B83602) triester linkage.
-
Deblocking Solution: A solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) is used for the removal of the 5'-dimethoxytrityl (DMT) protecting group.
Automated Oligonucleotide Synthesis Cycle
The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) in a 3' to 5' direction. The following steps constitute a single cycle for the addition of one nucleotide, including the SIMA phosphoramidite.
Figure 1: Automated Oligonucleotide Synthesis Cycle.
Step 1: Deblocking (Detritylation) The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling The prepared SIMA phosphoramidite solution and activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphoramidite, forming a phosphite triester linkage. A coupling time of 3 minutes is recommended for standard SIMA phosphoramidite and 6 minutes for SIMA-dT phosphoramidite.[3][4]
Step 3: Capping Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.
Step 4: Oxidation The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
These four steps are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed. The superior stability of SIMA allows for more stringent and rapid deprotection conditions compared to HEX.[1][2]
Recommended Deprotection Protocols:
-
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA): A 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine can be used.[1]
-
Concentrated Ammonium Hydroxide:
-
Incubate at 55°C overnight. Under these conditions, SIMA-labeled oligonucleotides show no degradation, whereas HEX-labeled oligonucleotides can show significant decomposition.[1]
-
Purification
After cleavage and deprotection, the crude oligonucleotide solution contains the full-length product, truncated sequences, and small molecule impurities. Purification is necessary to isolate the desired full-length SIMA-labeled oligonucleotide.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly effective method for purifying fluorescently labeled oligonucleotides. The hydrophobicity of the SIMA label aids in the separation of the full-length product from failure sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification can also be used and provides high-resolution separation based on size.
Application: Quantitative PCR (qPCR) Probe Synthesis
SIMA-labeled oligonucleotides are widely used as probes in qPCR for gene expression analysis, pathogen detection, and genetic quantification.[2] The following is a general workflow for a qPCR experiment using a SIMA-labeled probe.
Figure 2: Workflow for a qPCR experiment.
Protocol for a TaqMan-based qPCR Assay:
-
Assay Design: Design forward and reverse primers and a SIMA-labeled TaqMan probe specific to the target sequence. The probe should also contain a quencher molecule (e.g., BHQ-1) at the 3'-end.
-
Reaction Setup: Prepare a qPCR reaction mix containing:
-
Template DNA (or cDNA)
-
Forward and reverse primers (final concentration typically 100-900 nM)
-
SIMA-labeled probe (final concentration typically 50-250 nM)
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a thermal cycling protocol typically consisting of:
-
Initial denaturation (e.g., 95°C for 2-10 minutes)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
-
Data Analysis: The instrument software will monitor the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a certain threshold is the cycle threshold (Ct) value. The Ct value is inversely proportional to the initial amount of target nucleic acid.
Quantitative Data Summary
While specific coupling efficiency for SIMA phosphoramidite is not widely published, the phosphoramidite chemistry method generally achieves very high coupling efficiencies, typically in the range of 98-99.5%.[6][7] The following table summarizes the key quantitative performance characteristics of SIMA phosphoramidite compared to HEX phosphoramidite.
| Parameter | SIMA | HEX | Reference |
| Deprotection Stability | |||
| Ammonium Hydroxide (55°C, overnight) | No significant degradation | Considerable degradation | [1] |
| AMA (65°C, 10 minutes) | No degradation | ~10% decomposition | [1] |
| AMA (Room temp, 2 hours) | No degradation | Similar degradation to 65°C AMA | [1] |
| Spectral Properties | |||
| Absorption Maximum (pH 7) | 536 nm (3 nm blue-shifted) | ~539 nm | [1] |
| Emission Intensity (excited at 500 nm) | 90% of HEX emission | 100% (reference) | [1] |
| qPCR Performance | |||
| Fluorescence Background | Higher than R6G | Higher than R6G | [2] |
Conclusion
SIMA phosphoramidite provides a robust and reliable solution for the fluorescent labeling of oligonucleotides. Its exceptional stability during deprotection, coupled with its excellent spectral properties, makes it an ideal choice for a wide range of molecular biology applications, particularly for the synthesis of high-quality qPCR probes. By following the detailed protocols outlined in these application notes, researchers and drug development professionals can confidently incorporate SIMA phosphoramidite into their oligonucleotide synthesis workflows to generate superior fluorescently labeled products.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. idtdna.com [idtdna.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for Incorporating SIMA Phosphoramidite into qPCR Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time PCR (qPCR) is a cornerstone technique in molecular biology for the sensitive and specific quantification of nucleic acids. The performance of qPCR assays is critically dependent on the design and quality of the fluorescent probes used for detection. Modified phosphoramidites are routinely incorporated into oligonucleotide probes to introduce fluorescent dyes. SIMA (dichloro-diphenyl-fluorescein) phosphoramidite (B1245037), a derivative of fluorescein, offers a compelling alternative to the commonly used HEX (hexachlorofluorescein) for labeling qPCR probes.
This document provides detailed application notes and protocols for the incorporation of SIMA phosphoramidite into qPCR probes. It outlines the advantages of SIMA, provides a quantitative comparison with other common fluorescent dyes, and offers step-by-step protocols for the synthesis, purification, and application of SIMA-labeled probes in qPCR.
Advantages of SIMA Phosphoramidite
SIMA phosphoramidite presents several key advantages over traditional HEX phosphoramidite, primarily related to its chemical stability. This enhanced stability translates to higher quality and more reliable qPCR probes.
-
Enhanced Stability during Oligonucleotide Deprotection: SIMA is significantly more stable under the basic conditions required for oligonucleotide deprotection compared to HEX.[1][2] While HEX-labeled oligonucleotides can show considerable degradation when deprotected with ammonium (B1175870) hydroxide (B78521) at elevated temperatures, SIMA-labeled oligonucleotides remain intact.[1] This stability allows for more flexible and rigorous deprotection methods, including the use of ammonium hydroxide/methylamine (AMA), which can reduce deprotection times.[2]
-
Spectral Similarity to HEX: SIMA exhibits absorbance and emission spectra that are virtually identical to HEX, making it a direct replacement in existing qPCR assays and instruments without the need for recalibration of optical filters.[1] Its absorption maximum is slightly blue-shifted by approximately 3 nm compared to HEX at neutral pH.[2]
-
High Fluorescence Emission: When excited at 500 nm, SIMA's emission intensity is approximately 90% of that of HEX, with a slight red-shift of about 5 nm, ensuring robust signal generation in qPCR experiments.[2]
-
No Patent Restrictions: SIMA phosphoramidite is not covered by patents, allowing for its use in any application, including commercial in vitro diagnostic development, without licensing fees.[1]
Quantitative Performance Data
The choice of a fluorescent dye can impact the performance of a qPCR assay. The following table summarizes the key spectral properties and a qualitative performance comparison of SIMA with other commonly used fluorescent dyes for qPCR probes.
| Feature | SIMA | HEX | FAM |
| Excitation Max (nm) | ~536 | ~535 | ~495 |
| Emission Max (nm) | ~556 | ~556 | ~520 |
| Quantum Yield | High | High | High |
| Stability to Deprotection | Excellent | Poor | Good |
| Relative Fluorescence Intensity | High | High | Very High |
| Background Fluorescence | Moderate to High | Moderate to High | Low to Moderate |
| Recommended Quencher | BHQ-1®, TAMRA™ | BHQ-1®, TAMRA™ | BHQ-1®, TAMRA™ |
Note: Performance characteristics such as Cq values and reaction efficiency are highly dependent on assay design, including primer and probe sequences, and reaction conditions. The information provided is a general comparison based on the properties of the dyes themselves.
Experimental Protocols
Protocol 1: Synthesis of a 5'-SIMA-Labeled Oligonucleotide Probe
This protocol outlines the automated synthesis of a 5'-SIMA-labeled oligonucleotide probe using standard phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
SIMA phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Workflow Diagram:
References
Revolutionizing FISH Probes with SIMA Phosphoramidite: Enhanced Stability and Performance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to SIMA Phosphoramidite (B1245037) for Fluorescence In Situ Hybridization (FISH)
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. The specificity and sensitivity of FISH probes are paramount for accurate diagnostics and research. SIMA (dichloro-diphenyl-fluorescein) phosphoramidite is a xanthene dye used to fluorescently label oligonucleotides for applications such as FISH. It serves as a more stable alternative to the commonly used HEX (hexachlorofluorescein) phosphoramidite, offering significant advantages in probe synthesis and potentially in application performance.
The key advantage of SIMA phosphoramidite lies in its exceptional chemical stability under basic deprotection conditions during oligonucleotide synthesis.[1][2] Unlike HEX, which can degrade under harsh deprotection steps, SIMA remains intact, ensuring higher yields of correctly labeled, full-length probes.[3] This enhanced stability translates to more reliable and cost-effective probe production. While spectrally similar to HEX, SIMA exhibits a slightly higher quantum yield, suggesting the potential for brighter signals in FISH applications.[3]
These application notes provide a comprehensive overview of SIMA phosphoramidite, its properties, and detailed protocols for the synthesis and application of SIMA-labeled oligonucleotides as FISH probes.
Key Advantages of SIMA Phosphoramidite in FISH Probe Synthesis
-
Exceptional Chemical Stability: SIMA is highly resistant to degradation under the harsh basic conditions required for oligonucleotide deprotection, such as treatment with ammonium (B1175870) hydroxide (B78521) at elevated temperatures or with AMA (a mixture of ammonium hydroxide and methylamine).[1][2][3][4] This stability minimizes the degradation of the fluorophore during probe synthesis, leading to a higher yield of functional probes.
-
High Purity and Yield: The robustness of the SIMA dye ensures that the final oligonucleotide probe product is of high purity, with the fluorophore correctly attached.
-
Reliable Performance: The consistent quality of SIMA-labeled probes contributes to more reproducible and reliable results in downstream applications like FISH.[1]
Spectral and Chemical Properties
A clear understanding of the spectral properties of a fluorophore is critical for designing FISH experiments, particularly for multiplexing with other dyes. The table below summarizes the key spectral and chemical characteristics of SIMA phosphoramidite, with a comparison to the traditional HEX phosphoramidite.
| Property | SIMA Phosphoramidite | HEX Phosphoramidite | Reference(s) |
| Excitation Maximum (λex) | 531 nm | ~535 nm | [5] |
| Emission Maximum (λem) | 555 nm | ~556 nm | [5] |
| Extinction Coefficient (ε) | 92,300 L·mol⁻¹·cm⁻¹ | Higher than SIMA | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.63 | Lower than SIMA | [3][5] |
| Chemical Stability | High resistance to basic deprotection | Lower stability, can degrade | [1][2][3][4] |
Experimental Protocols
I. Synthesis of SIMA-Modified Oligonucleotide Probes
This protocol outlines the steps for the automated solid-phase synthesis of oligonucleotide probes incorporating a SIMA fluorophore using standard phosphoramidite chemistry.
Materials:
-
SIMA phosphoramidite (6-isomer recommended)
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents (activator, capping reagents, oxidizing solution)
-
Deprotection solution (e.g., concentrated ammonium hydroxide or AMA)
-
Anhydrous acetonitrile (B52724)
-
Automated DNA/RNA synthesizer
Workflow for SIMA-Oligonucleotide Synthesis:
Caption: Workflow for the synthesis of SIMA-modified oligonucleotides.
Protocol:
-
Preparation: Dissolve SIMA phosphoramidite in anhydrous acetonitrile to the recommended concentration for your synthesizer. Install the vial on an appropriate port of the DNA/RNA synthesizer.
-
Automated Synthesis: Program the synthesizer to perform the standard synthesis cycle. For the coupling step involving SIMA phosphoramidite, a coupling time of 3 minutes is recommended.[2][3]
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the CPG support according to the manufacturer's protocol.
-
Deprotect the oligonucleotide using one of the following methods, leveraging the high stability of SIMA:
-
Ammonium Hydroxide: Incubate in concentrated ammonium hydroxide at 55°C overnight. SIMA shows no significant degradation under these conditions, whereas HEX can show at least 10% degradation.[3]
-
AMA (Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1): Incubate at room temperature for 2 hours or at 65°C for 10 minutes for rapid deprotection.[2][3]
-
-
-
Purification: Purify the SIMA-labeled oligonucleotide probe using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
-
Quantification and Storage: Determine the concentration of the purified probe using UV-Vis spectrophotometry. Store the probe at -20°C in the dark.
II. Fluorescence In Situ Hybridization (FISH) with SIMA-Labeled Probes
This protocol provides a general guideline for performing FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.
Materials:
-
SIMA-labeled oligonucleotide probe
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for SIMA (similar to HEX or FITC/Cy3 filters) and DAPI.
Workflow for FISH with SIMA-labeled Probes:
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
Protocol:
-
Sample Preparation:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Dehydrate the cells through an ethanol (B145695) series (70%, 90%, 100%) for 3 minutes each and air dry.
-
-
Hybridization:
-
Prepare the hybridization solution containing the SIMA-labeled probe at the optimized concentration (typically 1-10 ng/µL).
-
Apply the hybridization solution to the coverslip.
-
Denature the probe and cellular DNA by incubating at 75°C for 5 minutes.
-
Transfer the coverslips to a humidified chamber and incubate at 37°C overnight to allow for hybridization.
-
-
Washing:
-
Wash the coverslips in 2x SSC at 42°C for 15 minutes to remove excess probe.
-
Perform a high-stringency wash in 0.1x SSC at 42°C for 15 minutes.
-
Wash briefly in 2x SSC at room temperature.
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI in an antifade mounting medium.
-
Mount the coverslip onto a glass slide.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for SIMA/HEX (excitation/emission ~531/555 nm) and DAPI (excitation/emission ~358/461 nm).
-
Expected Results and Performance
Probes labeled with SIMA phosphoramidite are expected to yield bright, specific signals in FISH experiments. The high chemical stability of SIMA ensures a greater population of correctly labeled probes, which can contribute to a higher signal-to-noise ratio. The following table provides a qualitative comparison of SIMA/HEX with other common fluorophores used in FISH.
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Photostability | Brightness |
| SIMA/HEX | ~531 | ~555 | Green/Yellow | Good | Good |
| Fluorescein (FITC) | ~494 | ~518 | Green | Moderate | Good |
| Cyanine 3 (Cy3) | ~550 | ~570 | Orange/Red | Good | Very Good |
| Cyanine 5 (Cy5) | ~649 | ~666 | Far-Red | Very Good | Excellent |
Note: The performance of SIMA is expected to be comparable or superior to HEX due to its higher quantum yield and stability.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Insufficient probe concentration- Probe degradation- Inefficient hybridization- Over-fixation of cells | - Increase probe concentration- Verify probe integrity via gel electrophoresis- Optimize hybridization temperature and time- Reduce fixation time or paraformaldehyde concentration |
| High Background | - Non-specific probe binding- Insufficient washing- Autofluorescence of cells/tissue | - Increase stringency of washes (higher temperature, lower salt concentration)- Include blocking agents (e.g., Cot-1 DNA) in hybridization buffer- Use appropriate spectral unmixing or background subtraction during image analysis |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium- Minimize exposure time during image acquisition- Use a more photostable dye if possible for the target of interest |
By leveraging the enhanced stability and favorable spectral properties of SIMA phosphoramidite, researchers can achieve more robust and reliable results in their fluorescence in situ hybridization studies.
References
Application Notes and Protocols for Single-Molecule FISH (smFISH) Utilizing SIMA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule fluorescence in situ hybridization (smFISH) is a powerful technique that enables the visualization and quantification of individual RNA molecules within single cells, providing critical insights into gene expression with spatial resolution. The choice of fluorophore is paramount to the success of smFISH experiments, directly impacting signal-to-noise ratios and data quality. SIMA (dichloro-diphenyl-fluorescein) phosphoramidite (B1245037) offers a compelling alternative to traditional dyes like HEX, boasting enhanced stability and a high quantum yield.[1][2] These application notes provide a comprehensive guide to leveraging SIMA phosphoramidite for robust and reliable smFISH analysis.
SIMA is a xanthene dye with spectral properties similar to HEX but with significantly greater stability under the alkaline deprotection conditions used during oligonucleotide synthesis.[1][2] This increased stability ensures higher quality, full-length fluorescently labeled probes, which is critical for the sensitivity and specificity of smFISH.
Quantitative Data: SIMA Phosphoramidite Properties
The following tables summarize the key quantitative and qualitative properties of SIMA phosphoramidite, facilitating its integration into smFISH workflows.
Table 1: Spectral Properties of SIMA Dye
| Property | Value | Reference |
| Excitation Maximum (λmax) | 536 nm | [3] |
| Emission Maximum (λmax) | 556 nm | Not explicitly stated, but red-shifted by 5 nm compared to HEX.[4][5] |
| Extinction Coefficient at 260 nm | 34,000 L·mol⁻¹·cm⁻¹ | [3] |
| Extinction Coefficient at 536 nm | 64,000 L·mol⁻¹·cm⁻¹ | [3] |
| Quantum Yield | Higher than HEX | [1][2] |
| Recommended Laser Line | 532 nm or 561 nm | Inferred from excitation maximum. |
| Recommended Emission Filter | 570 - 620 nm | Inferred from emission maximum. |
Table 2: Chemical Stability and Synthesis Parameters
| Parameter | Description | Reference |
| Deprotection Stability | Oligonucleotide-bound SIMA shows no degradation with aqueous ammonium (B1175870) hydroxide (B78521) at 55°C overnight, whereas HEX degrades by at least 10%.[1] | [1] |
| Deprotection Conditions | Stable with aqueous ammonium hydroxide at elevated temperatures or with AMA (1:1 mixture of concentrated aqueous ammonium hydroxide/40% aqueous methylamine) at room temperature for 2 hours or 65°C for 10 minutes.[1][2][6] | [1][2][6] |
| Coupling Time | A 3-minute coupling time is recommended for SIMA phosphoramidite.[1][4][6] For SIMA-dT phosphoramidite, a 6-minute coupling time is recommended.[7] | [1][4][6][7] |
Experimental Protocols
This section provides a detailed methodology for utilizing SIMA phosphoramidite in an smFISH experiment, from probe design to image analysis.
Protocol 1: Design of SIMA-Labeled smFISH Probes
Successful smFISH requires a set of oligonucleotide probes that collectively bind along the target RNA to generate a detectable fluorescent spot.
Probe Design Workflow
Caption: Workflow for designing specific and efficient smFISH probes.
Methodology:
-
Target Sequence Selection: Obtain the full-length mRNA sequence of the target gene. Avoid regions with known single nucleotide polymorphisms (SNPs) or splice variants if targeting all isoforms is not intended.
-
Probe Set Generation: Utilize a dedicated probe design software (e.g., Stellaris® Probe Designer, Biosearch Technologies).
-
Parameter Specification:
-
Probe Length: Set to 18-22 nucleotides.[8]
-
GC Content: Aim for a GC content of approximately 45-55% for uniform binding efficiency.[8]
-
Probe Spacing: Ensure a minimum spacing of at least 2 nucleotides between adjacent probes.[8]
-
Number of Probes: A set of 20-48 probes is typically sufficient for robust signal detection.[8]
-
-
Specificity Analysis: Perform a BLAST search of the designed probe sequences against the relevant transcriptome to ensure minimal off-target binding.
-
Probe Ordering: Order the designed oligonucleotide probes with a 3' or 5' amine modification for subsequent coupling to an NHS-ester functionalized SIMA dye, or directly order oligonucleotides synthesized with SIMA phosphoramidite.
Protocol 2: Oligonucleotide Synthesis and Purification with SIMA Phosphoramidite
This protocol outlines the steps for synthesizing SIMA-labeled oligonucleotides.
Oligonucleotide Synthesis and Labeling Workflow
References
- 1. feilab.uchicago.edu [feilab.uchicago.edu]
- 2. smFISH for tissue culture cells | Prototols [snownontrace.github.io]
- 3. researchgate.net [researchgate.net]
- 4. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells [en.bio-protocol.org]
- 5. dnascript.com [dnascript.com]
- 6. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells [bio-protocol.org]
- 7. Single-molecule RNA Fluorescence in situ Hybridization (smFISH) in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smFISH image acquisition and analysis [bio-protocol.org]
Creating FRET Probes with SIMA Phosphoramidite 6-Isomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and synthesizing Förster Resonance Energy Transfer (FRET) probes using SIMA (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein) phosphoramidite (B1245037) 6-isomer. This document includes detailed protocols for probe synthesis, purification, and application in FRET-based assays, which are instrumental in drug discovery and molecular diagnostics.
Introduction to SIMA as a FRET Donor
SIMA is a xanthene dye spectrally similar to HEX (hexachlorofluorescein) but offers superior chemical stability, particularly under the basic conditions required for oligonucleotide deprotection. Its high quantum yield and resistance to harsh chemical treatments make it an excellent candidate for a FRET donor in dual-labeled oligonucleotide probes. When in close proximity to a suitable acceptor (quencher), the fluorescence of SIMA is quenched. This quenching is alleviated upon a conformational change or cleavage event that separates the donor and acceptor, resulting in a detectable fluorescent signal. This principle is widely applied in various assays, including real-time PCR, molecular beacons, and enzyme activity assays.
Key Advantages of SIMA Phosphoramidite 6-Isomer:
-
High Stability: Resistant to degradation during standard and harsh oligonucleotide deprotection conditions, including ammonium (B1175870) hydroxide (B78521) at elevated temperatures and AMA (ammonium hydroxide/methylamine) treatment.[1]
-
Reliable Performance: Ensures consistent results in automated oligonucleotide synthesis.[1]
-
Favorable Spectral Properties: Exhibits an absorption maximum ideal for pairing with common quenchers.
Data Presentation: Properties of SIMA and FRET Pairs
Spectral and Physical Properties of SIMA Phosphoramidite 6-Isomer
| Property | Value | Reference |
| Excitation Maximum (λex) | 531 - 536 nm | [2][3] |
| Emission Maximum (λem) | 555 nm | [2][3] |
| Extinction Coefficient at λex | ~92,300 M⁻¹cm⁻¹ | [2][3] |
| Fluorescence Quantum Yield | 0.63 | [2][3] |
| Molecular Weight | Varies by linker | [2][3] |
| Solubility | Acetonitrile (B52724), Dichloromethane | [2][3] |
| Storage Conditions | -20°C in the dark, desiccated | [4] |
Recommended Quenchers for SIMA FRET Probes
The selection of a suitable quencher is critical for efficient FRET. The quencher's absorption spectrum must overlap with the emission spectrum of the donor (SIMA). For SIMA, with an emission maximum around 555 nm, the following non-fluorescent (dark) quenchers are recommended.
| Quencher | Absorption Maximum (λabs) | Quenching Range | Recommended for |
| DABCYL | ~453 nm | 400-550 nm | Suitable, but spectral overlap is not optimal. |
| BHQ-1® | ~534 nm | 480-580 nm | Excellent spectral overlap. [5] |
| BHQ-2® | ~579 nm | 559-670 nm | Good spectral overlap.[5] |
Estimated Förster Distance (R₀) for SIMA with Common Quenchers
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. While the exact R₀ for SIMA with each quencher should be determined empirically, estimates can be made based on its spectral similarity to HEX.
| FRET Pair (Donor-Acceptor) | Estimated R₀ (Å) | Reference for HEX |
| SIMA / BHQ-1® | 50 - 60 Å | Estimated based on spectral overlap |
| SIMA / BHQ-2® | 45 - 55 Å | Estimated based on spectral overlap |
Note: The actual R₀ can be influenced by the local environment, oligonucleotide sequence, and linker arm between the dye and the oligonucleotide.
Experimental Protocols
FRET Probe Design and Synthesis
The synthesis of a dual-labeled FRET probe involves the automated solid-phase synthesis of an oligonucleotide with the SIMA donor at one terminus and a quencher at the other.
Caption: Workflow for designing, synthesizing, and applying SIMA-based FRET probes.
This protocol outlines the steps for synthesizing a dual-labeled oligonucleotide probe using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
SIMA phosphoramidite 6-isomer
-
Quencher phosphoramidite or CPG (e.g., BHQ-1®)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Solid support (e.g., CPG)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Prepare the DNA synthesizer with the required phosphoramidites and reagents according to the manufacturer's instructions.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid).
-
Coupling: Addition of the next phosphoramidite monomer (e.g., SIMA phosphoramidite or a standard base) in the presence of an activator (e.g., tetrazole). A typical coupling time for SIMA phosphoramidite is 3 minutes.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).
-
-
Label Incorporation:
-
5' Labeling: To incorporate SIMA at the 5' end, add the SIMA phosphoramidite in the final coupling step.
-
3' Labeling: To incorporate a quencher at the 3' end, start the synthesis with a quencher-modified CPG solid support.
-
Internal Labeling: SIMA or a quencher can be incorporated internally using a modified phosphoramidite containing the label.
-
-
Final Detritylation: Depending on the purification method, the final 5'-DMT group may be left on ("DMT-on") for purification purposes.
Probe Cleavage, Deprotection, and Purification
Caption: Post-synthesis processing of the dual-labeled FRET probe.
Materials:
-
Concentrated ammonium hydroxide or AMA (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Heating block or oven
Procedure:
-
Cleavage: Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial. Add concentrated ammonium hydroxide and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Deprotection:
-
Standard Conditions: Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and phosphate backbone.
-
AMA Treatment: For faster deprotection, AMA can be used at room temperature for 2 hours or at 65°C for 10 minutes. SIMA is stable under these conditions.[1]
-
-
Solvent Removal: After deprotection, cool the vial and evaporate the ammonium hydroxide/AMA solution to dryness using a vacuum concentrator.
High-performance liquid chromatography (HPLC) is recommended for purifying dual-labeled FRET probes to ensure high purity.
Materials:
-
Reversed-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
UV-Vis detector
Procedure:
-
Sample Preparation: Resuspend the dried oligonucleotide pellet in an appropriate volume of mobile phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of mobile phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorption maximum of SIMA (~536 nm).
-
-
Fraction Collection: Collect the peak corresponding to the full-length, dual-labeled product. The dual-labeled probe is typically more hydrophobic and elutes later than unlabeled or single-labeled failure sequences.
-
Desalting: Desalt the collected fraction using a desalting column or ethanol (B145695) precipitation to remove the TEAA buffer salts.
-
Quantification and Quality Control: Determine the concentration of the purified probe using UV-Vis spectrophotometry (measuring absorbance at 260 nm). Verify the identity and purity of the probe by mass spectrometry.
FRET Assay Protocol (General)
This protocol provides a general framework for a FRET-based assay using a SIMA-labeled probe. Specific conditions will need to be optimized for each application.
Caption: Principle of a FRET assay using a SIMA-labeled probe.
Materials:
-
Purified SIMA-labeled FRET probe
-
Assay buffer
-
Target molecule (e.g., enzyme, nucleic acid)
-
Fluorescence plate reader or fluorometer with appropriate filters for SIMA (Excitation: ~530-540 nm, Emission: ~550-560 nm)
-
Black microplates (to minimize background fluorescence)
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, the SIMA-labeled FRET probe at a final concentration typically in the nanomolar range, and any other necessary reaction components.
-
Initiate Reaction: Add the target molecule to initiate the reaction (e.g., the enzyme for a cleavage assay or the complementary nucleic acid for a hybridization assay).
-
Incubation: Incubate the reaction at the optimal temperature for the specific assay.
-
Fluorescence Measurement: Measure the fluorescence intensity of SIMA at regular intervals (for kinetic assays) or at a single endpoint.
-
Data Analysis: Plot the fluorescence intensity versus time or concentration. An increase in fluorescence indicates the separation of the SIMA donor and the quencher.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low synthesis yield | Inefficient coupling of phosphoramidites. | Optimize coupling times, especially for modified phosphoramidites. Ensure all reagents are anhydrous. |
| Poor purification | Co-elution of full-length product and failure sequences. | Optimize the HPLC gradient for better separation. Use DMT-on purification for 5'-labeled probes. |
| High background fluorescence in FRET assay | Incomplete quenching in the intact probe. | Re-evaluate the quencher choice and the distance between the donor and quencher. Ensure high purity of the probe. |
| Low FRET signal change | Suboptimal assay conditions. | Optimize probe and target concentrations, buffer composition (pH, ionic strength), and temperature. |
| Incorrect instrument settings. | Verify the excitation and emission wavelengths and filter sets are appropriate for SIMA. |
Conclusion
SIMA phosphoramidite 6-isomer is a robust and reliable reagent for the synthesis of FRET probes. Its enhanced stability and favorable spectral properties make it an excellent choice for a wide range of applications in research and drug development. By following the detailed protocols provided in these application notes, researchers can successfully design, synthesize, and utilize high-quality SIMA-based FRET probes for sensitive and accurate molecular detection.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 5. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Utilizing SIMA Phosphoramidite in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the application of SIMA (2-amino-N6-methyl-2'-deoxyadenosine) phosphoramidite (B1245037) as a potential fluorescent donor in Förster Resonance Energy Transfer (FRET) based assays. Due to the nascent nature of SIMA as a fluorescent nucleoside analog, its specific photophysical properties are not yet widely characterized. Therefore, this guide focuses on the essential protocols for characterizing SIMA's fluorescence and provides a systematic approach for selecting a suitable FRET acceptor. Detailed experimental protocols for incorporating SIMA and a chosen FRET partner into oligonucleotides via solid-phase synthesis and subsequent FRET analysis are also presented.
Part 1: Introduction to SIMA and FRET
1.1. SIMA (2-amino-N6-methyl-2'-deoxyadenosine): A Modified Nucleoside
SIMA is a modified purine (B94841) nucleoside, an analog of deoxyadenosine. Modified nucleosides are powerful tools in molecular biology and drug development, often used to probe nucleic acid structure and function, or to develop therapeutic agents. When a modified nucleoside possesses intrinsic fluorescence, it can serve as a minimally perturbing probe to study biological processes in real-time.
1.2. Principles of Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] When the donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor fluorophore if certain conditions are met. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers.[1] This "spectroscopic ruler" allows for the precise measurement of intramolecular and intermolecular distances in biological systems.
Key conditions for FRET include:
-
Donor and acceptor molecules must be in close proximity.[2]
-
The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.[2][3]
-
The transition dipole moments of the donor and acceptor must be favorably oriented.[2]
1.3. The Challenge: Unknown Photophysical Properties of SIMA
To utilize SIMA in FRET-based assays, its photophysical properties must first be determined. These properties include its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. Without this foundational data, selecting an appropriate FRET acceptor is not possible. The following sections provide the necessary protocols to characterize SIMA and subsequently select and validate a FRET partner.
Part 2: Protocol for Characterizing the Photophysical Properties of SIMA
This protocol outlines the essential steps to determine the key photophysical parameters of a novel fluorophore like SIMA.
Experimental Workflow for SIMA Characterization
Caption: Workflow for Photophysical Characterization of SIMA.
2.1. Objective
To determine the molar extinction coefficient (ε), maximum excitation (λ_ex) and emission (λ_em) wavelengths, fluorescence quantum yield (Φ), and fluorescence lifetime (τ) of SIMA.
2.2. Materials
-
SIMA nucleoside or phosphoramidite
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)[4]
-
High-purity solvent (e.g., ethanol (B145695) or water)
-
1 cm path length quartz cuvettes
2.3. Experimental Procedure
-
Sample Preparation:
-
Prepare a concentrated stock solution of SIMA in the chosen solvent.
-
Create a series of dilutions to be used for absorbance and fluorescence measurements. For quantum yield measurements, prepare a similar series for the standard.[4]
-
-
Molar Extinction Coefficient (ε) Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of the SIMA dilutions at the wavelength of maximum absorbance (λ_abs_max).
-
Plot absorbance vs. concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
-
Excitation and Emission Spectra Measurement:
-
Using the spectrofluorometer, determine the optimal excitation and emission wavelengths.[5]
-
To measure the emission spectrum, excite the sample at its λ_abs_max and scan a range of emission wavelengths.
-
To measure the excitation spectrum, set the emission detector to the wavelength of maximum emission (λ_em_max) and scan a range of excitation wavelengths.[6]
-
-
Fluorescence Quantum Yield (Φ) Measurement (Relative Method):
-
Measure the absorbance of a series of dilute solutions of both the SIMA sample and the quantum yield standard at the same excitation wavelength. Absorbance values should be kept below 0.1 to avoid inner filter effects.[4]
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot integrated fluorescence intensity vs. absorbance for both the standard and the SIMA sample. The plots should be linear.
-
The quantum yield of SIMA (Φ_x) can be calculated using the following equation:[2] Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_x and n_st are the refractive indices of the solvents.
-
-
-
Fluorescence Lifetime (τ) Measurement:
-
Use a TCSPC system to measure the fluorescence lifetime.[7][8]
-
Excite the SIMA sample with a pulsed light source (e.g., a laser diode) at λ_ex_max.
-
The instrument measures the time between the excitation pulse and the arrival of the first emitted photon. By repeating this process, a histogram of photon arrival times is built.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).[9]
-
2.4. Data Presentation
Summarize the determined photophysical properties in a table for easy reference.
| Parameter | Symbol | Value | Units |
| Max. Absorption Wavelength | λ_abs_max | nm | |
| Molar Extinction Coefficient | ε | M⁻¹cm⁻¹ | |
| Max. Excitation Wavelength | λ_ex_max | nm | |
| Max. Emission Wavelength | λ_em_max | nm | |
| Fluorescence Quantum Yield | Φ | ||
| Fluorescence Lifetime | τ | ns |
Part 3: Application Note: Selecting a Suitable FRET Acceptor for SIMA
Once the photophysical properties of SIMA are known, a suitable FRET acceptor can be selected.
Decision-Making Workflow for FRET Acceptor Selection
Caption: Decision Workflow for Selecting a FRET Acceptor for SIMA.
3.1. Key Considerations for FRET Pair Selection
-
Spectral Overlap (J(λ)): The emission spectrum of the donor (SIMA) must significantly overlap with the absorption (excitation) spectrum of the acceptor.[3] This overlap is quantified by the spectral overlap integral, J(λ). A larger J(λ) contributes to a more efficient FRET.
-
Förster Distance (R₀): This is the distance at which FRET efficiency is 50%. It is a critical parameter for a FRET pair and can be calculated using the following equation: R₀ = 0.211 * [κ² * n⁻⁴ * Φ_D * J(λ)]¹/⁶ (in Å) where:
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).
-
n is the refractive index of the medium.
-
Φ_D is the fluorescence quantum yield of the donor (SIMA).
-
J(λ) is the spectral overlap integral. A larger R₀ allows for the detection of FRET over longer distances.[10]
-
-
Quantum Yield of Donor (SIMA): A higher quantum yield for SIMA will result in a larger R₀ and a brighter donor signal, making FRET easier to detect.[3]
-
Molar Extinction Coefficient of Acceptor (ε_A): A high molar extinction coefficient for the acceptor at the wavelengths of donor emission will increase J(λ) and thus R₀.
-
Spectral Crosstalk:
3.2. Data Presentation: Comparison of Potential FRET Acceptors
Create a table to compare potential acceptors based on the above criteria.
| Acceptor | λ_ex_max (nm) | ε_A (M⁻¹cm⁻¹) | Spectral Overlap J(λ) (M⁻¹cm⁻¹nm⁴) | Calculated R₀ (nm) | Crosstalk Concerns |
| e.g., FAM | 495 | 75,000 | |||
| e.g., Cy3 | 550 | 150,000 | |||
| e.g., TAMRA | 555 | 91,000 | |||
| ... |
Part 4: Protocol for Incorporating SIMA and a FRET Acceptor into an Oligonucleotide
This protocol describes the synthesis of an oligonucleotide containing both SIMA and a selected FRET acceptor using automated solid-phase synthesis.[12][13]
Workflow for Solid-Phase Synthesis of FRET-Labeled Oligonucleotides
Caption: Workflow for Solid-Phase Synthesis of a FRET Probe.
4.1. Objective
To synthesize an oligonucleotide with site-specific incorporation of SIMA (donor) and a chosen FRET acceptor.
4.2. Materials
-
Automated DNA/RNA synthesizer
-
SIMA phosphoramidite
-
Phosphoramidite of the selected FRET acceptor (e.g., FAM, Cy3 phosphoramidites)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
All necessary reagents for solid-phase synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking solution)
-
Cleavage and deprotection reagents (e.g., ammonium (B1175870) hydroxide, methylamine)
-
HPLC system for purification
4.3. Experimental Procedure
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the cycles for the incorporation of SIMA and the acceptor phosphoramidites.
-
Solid-Phase Synthesis: The synthesis proceeds in a 3' to 5' direction with repeated cycles of: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next phosphoramidite in the sequence. This is where the SIMA and acceptor phosphoramidites are introduced at their specified positions. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation in a deprotection solution (e.g., AMA).
-
Purification: The crude oligonucleotide is purified using reverse-phase or ion-exchange HPLC to isolate the full-length, dual-labeled product.
-
Quality Control: Verify the identity and purity of the final product using mass spectrometry and analytical HPLC.
4.4. Alternative: Post-Synthetic Labeling
If a phosphoramidite for the desired acceptor is unavailable, an alternative is to incorporate a nucleoside with a reactive linker (e.g., an amino or thiol group) during synthesis.[14] The purified oligonucleotide is then reacted with an NHS-ester or maleimide (B117702) derivative of the fluorescent dye.[15]
Part 5: Protocol for a Basic FRET Experiment
This protocol provides methods to experimentally validate and quantify FRET between SIMA and the selected acceptor in the synthesized oligonucleotide.
Workflow for FRET Measurement
Caption: Workflow for Experimental FRET Measurement.
5.1. Objective
To measure the FRET efficiency (E) between SIMA and the acceptor in the synthesized oligonucleotide.
5.2. Materials
-
Synthesized oligonucleotides:
-
Donor-only (SIMA-labeled)
-
Acceptor-only
-
Donor-Acceptor (dual-labeled)
-
-
Spectrofluorometer
-
TCSPC system (for lifetime measurements)
-
Confocal microscope with photobleaching capabilities (for acceptor photobleaching FRET)
-
Appropriate buffer
5.3. Experimental Procedures
-
Steady-State FRET (Ratio-metric Method):
-
Acquire the emission spectrum of the Donor-Acceptor sample by exciting at the donor's excitation wavelength (λ_ex_SIMA).
-
Measure the fluorescence intensity at the donor's emission peak (I_D) and the acceptor's emission peak (I_A).
-
The ratio of I_A / I_D provides a measure of FRET. An increase in this ratio indicates a higher FRET efficiency.[10] This method is good for observing relative changes in FRET.
-
-
Donor Quenching Method:
-
Measure the fluorescence intensity of the Donor-only oligonucleotide at its emission maximum (I_D_only) when excited at λ_ex_SIMA.
-
Measure the fluorescence intensity of the Donor-Acceptor oligonucleotide at the donor's emission maximum (I_DA) under the same conditions.
-
FRET efficiency (E) can be calculated as: E = 1 - (I_DA / I_D_only)
-
-
Time-Resolved FRET (Donor Lifetime):
-
Measure the fluorescence lifetime of the Donor-only oligonucleotide (τ_D).
-
Measure the fluorescence lifetime of the donor in the Donor-Acceptor oligonucleotide (τ_DA).
-
FRET efficiency (E) is calculated as: E = 1 - (τ_DA / τ_D) This is often considered the most robust method for quantifying FRET.[16]
-
-
Acceptor Photobleaching FRET:
-
Image the Donor-Acceptor sample, exciting the donor and measuring its fluorescence intensity (I_before).
-
Selectively photobleach the acceptor using a strong light source at the acceptor's excitation wavelength until its fluorescence is gone.
-
Image the donor again under the initial conditions and measure its fluorescence intensity (I_after).
-
FRET efficiency (E) is calculated as:[11] E = 1 - (I_before / I_after)
-
Part 6: Troubleshooting FRET Experiments
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low FRET Signal | - Distance between donor and acceptor is too large (>10 nm).- Poor spectral overlap.- Incorrect dipole orientation (κ² ≈ 0).- Donor quantum yield is too low. | - Redesign the oligonucleotide to bring the probes closer.- Choose a different acceptor with better spectral overlap.- This is difficult to control but can sometimes be addressed by using longer, more flexible linkers.- Re-evaluate if SIMA is a suitable donor; if Φ is very low, FRET will be inefficient. |
| High Background/Crosstalk | - Direct excitation of the acceptor at the donor's excitation wavelength.- Donor emission bleed-through into the acceptor detection channel. | - Choose an acceptor with a larger Stokes shift and minimal absorbance at λ_ex_SIMA.- Use narrower emission filters or spectral unmixing techniques.- Perform control experiments with acceptor-only samples to quantify and correct for direct excitation.[17] |
| Photobleaching | - High excitation light intensity.- Long exposure times.- Donor or acceptor is photolabile. | - Reduce laser power and/or exposure time.- Use an anti-fade reagent in the buffer.- Choose more photostable dyes if possible. |
| Inconsistent Results | - Sample degradation.- Fluctuations in instrument settings (laser power, temperature).- Incorrect sample concentrations. | - Store labeled oligonucleotides properly (in the dark, at -20°C).[15]- Ensure consistent experimental conditions for all measurements.- Accurately determine the concentration of all oligonucleotide samples using UV-Vis absorbance. |
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What should I consider when selecting donor/acceptor FRET pairs? | AAT Bioquest [aatbio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. jascoinc.com [jascoinc.com]
- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. horiba.com [horiba.com]
- 10. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 11. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. atdbio.com [atdbio.com]
- 15. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 16. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 17. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Labeling RNA with SIMA Phosphoramidite 6-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of RNA molecules is crucial for a multitude of applications in research and drug development, including the visualization of cellular RNA localization, studies of RNA-protein interactions, and the development of RNA-based diagnostics and therapeutics. SIMA (dichloro-diphenyl-fluorescein) phosphoramidite (B1245037), 6-isomer, is a fluorescent labeling reagent that serves as a stable and bright alternative to other common dyes like HEX. A key advantage of SIMA is its enhanced stability under the basic conditions required for oligonucleotide deprotection, leading to higher quality labeled RNA with less degradation of the fluorophore.
These application notes provide a detailed protocol for the automated synthesis and purification of RNA labeled with SIMA phosphoramidite 6-isomer. Additionally, a representative experimental workflow for the application of SIMA-labeled RNA probes in cellular imaging is described.
Data Presentation
While specific quantitative data for SIMA phosphoramidite 6-isomer labeling of RNA is not extensively published, the following table provides representative data for the synthesis and purification of fluorescently labeled RNA oligonucleotides based on typical outcomes for similar dyes. These values can serve as a benchmark for optimizing the labeling protocol.
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >98% | Efficiency can be influenced by the synthesizer, reagents, and the specific RNA sequence. For SIMA phosphoramidite, a slightly extended coupling time is recommended. |
| Overall Synthesis Yield (Crude) | Sequence-dependent | Highly dependent on the length of the RNA oligonucleotide. Shorter sequences will have higher yields. |
| Purity after HPLC Purification | >90% | Reverse-phase HPLC is effective for purifying fluorescently labeled oligonucleotides. |
| Final Yield of Purified Labeled RNA | 10-40% of crude | The final yield is impacted by the efficiency of both the synthesis and purification steps. |
| Labeling Efficiency | >95% | The percentage of RNA molecules that are successfully labeled with the SIMA fluorophore. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of SIMA-Labeled RNA
This protocol outlines the steps for incorporating SIMA phosphoramidite 6-isomer into an RNA oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial RNA nucleoside
-
Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., 2'-O-TBDMS or 2'-O-TOM)
-
SIMA phosphoramidite 6-isomer
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping reagents (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizer (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup:
-
Install the appropriate RNA synthesis protocol on the instrument.
-
Ensure all reagent bottles are filled with fresh, anhydrous reagents.
-
Place the SIMA phosphoramidite 6-isomer on a designated port on the synthesizer. It is recommended to dissolve the phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles for each nucleotide addition. The general steps in each cycle are as follows:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (either a standard RNA phosphoramidite or the SIMA phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
For SIMA phosphoramidite coupling, it is recommended to extend the coupling time to 3-6 minutes to ensure high coupling efficiency. [1]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on if DMT-on purification is planned.
-
Cleavage and Deprotection:
-
The CPG support is transferred to a vial.
-
The RNA is cleaved from the support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in a solution of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at 65°C for 10-15 minutes or at room temperature for 2 hours.[1] SIMA is stable under these conditions.[1]
-
The supernatant containing the crude, labeled RNA is collected.
-
-
2'-O-Protecting Group Removal: The 2'-O-silyl protecting groups are removed by treatment with a fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or anhydrous triethylamine/HF in DMSO. This step should be performed according to the recommendations for the specific 2'-O-protecting group used.
Protocol 2: Purification of SIMA-Labeled RNA by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective method for purifying fluorescently labeled oligonucleotides, as the hydrophobic nature of the dye aids in separation.[2]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude SIMA-labeled RNA solution
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dry the crude RNA sample from the cleavage and deprotection step using a vacuum concentrator. Resuspend the pellet in an appropriate volume of Mobile Phase A or nuclease-free water.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Set the UV detector to monitor at 260 nm (for RNA) and the absorbance maximum of SIMA (approximately 522 nm).
-
-
Purification:
-
Inject the resuspended RNA sample onto the column.
-
Elute the RNA using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.
-
The DMT-on, full-length, SIMA-labeled RNA will be the most retained species and will elute last. Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 522 nm.
-
-
Desalting:
-
Pool the collected fractions containing the purified RNA.
-
Remove the acetonitrile and TEAA buffer by vacuum concentration.
-
The purified RNA can be further desalted using a size-exclusion column or by ethanol (B145695) precipitation.
-
-
Quantification and Quality Control:
-
Resuspend the final purified SIMA-labeled RNA in nuclease-free water.
-
Determine the concentration by measuring the absorbance at 260 nm using a spectrophotometer.
-
Assess the purity by analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Mandatory Visualization
Experimental Workflow for SIMA-Labeled RNA Synthesis and Purification
References
Application Notes and Protocols for SIMA Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SIMA (2'-O-silyl-2'-O-methoxyacetyl) phosphoramidites in automated oligonucleotide synthesis. This document outlines recommended coupling times, deprotection protocols, and purification strategies, supported by quantitative data where available. Experimental workflows and logical relationships are visualized to aid in understanding the underlying processes.
Introduction to SIMA Phosphoramidites
SIMA phosphoramidites are modified nucleoside building blocks used in solid-phase oligonucleotide synthesis. The SIMA group, a silyl (B83357) ether derivative, offers unique properties, particularly concerning its stability during the synthesis and deprotection steps. These characteristics make SIMA phosphoramidites a valuable tool for the synthesis of modified oligonucleotides for various research, diagnostic, and therapeutic applications, including qPCR probes and antisense oligonucleotides.
Coupling Time for SIMA Phosphoramidites
The optimal coupling time for SIMA phosphoramidites can vary depending on the specific derivative and the desired coupling efficiency. Based on manufacturer recommendations and available data, the following coupling times are suggested:
| Phosphoramidite (B1245037) Type | Recommended Coupling Time | Source |
| SIMA (HEX) Phosphoramidite | 3 minutes | [1][2] |
| SIMA-dT phosphoramidite, 6-isomer | 6 minutes | [3] |
| SIMA phosphoramidite, 6-isomer (hydroxyprolinol) | 3 minutes |
It is important to note that for modified phosphoramidites, longer coupling times of 5-10 minutes are generally recommended compared to the typical 30 seconds for standard base coupling.[4] For critical syntheses, doubling the coupling time can significantly improve coupling efficiency.
Experimental Protocols
Automated Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using SIMA phosphoramidites follows the standard four-step phosphoramidite cycle: deblocking, coupling, capping, and oxidation. The primary modification to a standard protocol is the adjustment of the coupling time as indicated in the table above.
Diagram of the Automated Oligonucleotide Synthesis Workflow:
Caption: Automated oligonucleotide synthesis cycle using SIMA phosphoramidite.
Protocol for a single synthesis cycle on an automated synthesizer:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Coupling: The SIMA phosphoramidite, dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M, is activated by an activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile) and delivered to the synthesis column. The coupling reaction proceeds for the recommended time (3 or 6 minutes).
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is typically achieved using a two-part capping reagent (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using a solution of iodine in THF/water/pyridine.
These four steps are repeated for each subsequent nucleotide addition until the desired sequence is synthesized.
Deprotection of SIMA-Containing Oligonucleotides
A key advantage of SIMA phosphoramidites is their enhanced stability under basic deprotection conditions compared to other fluorescent dye phosphoramidites like HEX.[3] This allows for more flexible and robust deprotection strategies.
Recommended Deprotection Conditions:
| Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55 °C | 6-8 hours | Standard deprotection method. |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | Room Temperature | 2 hours | Milder conditions, suitable for sensitive modifications. |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65 °C | 10 minutes | Rapid deprotection. |
Protocol for Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the chosen deprotection reagent (e.g., 1 mL of AMA).
-
Incubate the vial at the recommended temperature and duration.
-
After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a speed vacuum concentrator.
Diagram of the Deprotection and Purification Workflow:
Caption: Post-synthesis workflow for SIMA-containing oligonucleotides.
Purification of SIMA-Containing Oligonucleotides
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying SIMA-labeled oligonucleotides. The hydrophobicity of the SIMA group aids in the separation of the full-length, labeled product from unlabeled failure sequences.
General RP-HPLC Protocol:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: UV absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of the SIMA dye (approximately 536 nm) should be monitored.
Applications
SIMA phosphoramidites are particularly useful for synthesizing fluorescently labeled oligonucleotides for applications such as:
-
Quantitative PCR (qPCR) probes: The fluorescent SIMA label can be incorporated into TaqMan® or other types of hydrolysis probes for real-time detection of PCR products.[5]
-
Fluorescence Resonance Energy Transfer (FRET) probes: SIMA can serve as one of the fluorophores in a FRET pair for studying nucleic acid hybridization and conformational changes.
-
Molecular Diagnostics: Labeled probes are essential components of various diagnostic assays for the detection of specific DNA or RNA sequences.
Conclusion
SIMA phosphoramidites offer a robust and versatile option for the synthesis of fluorescently labeled oligonucleotides. Their key advantages include defined coupling times and enhanced stability during deprotection, which allows for greater flexibility in the overall synthesis and purification strategy. By following the protocols outlined in these application notes, researchers can successfully incorporate SIMA phosphoramidites into their oligonucleotide synthesis workflows to generate high-quality probes for a variety of molecular biology applications.
References
- 1. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Deprotection of SIMA (HEX)-Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics to therapeutics. A critical step in this process is the deprotection of the newly synthesized oligonucleotide, which involves the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage from the solid support. The choice of deprotection conditions is paramount, especially when the oligonucleotide is modified with sensitive labels such as fluorescent dyes.
This document provides detailed application notes and protocols for the deprotection of oligonucleotides labeled with SIMA (HEX), a highly stable fluorescent dye. SIMA (HEX) is a dichloro-diphenyl-fluorescein derivative designed to withstand harsh deprotection conditions, offering a significant advantage over less stable dyes like traditional HEX (hexachlorofluorescein).[1][2] Proper deprotection is essential to ensure the integrity of both the oligonucleotide and the fluorescent label, yielding a final product that is pure and fully functional for downstream applications.
Understanding SIMA (HEX) Stability
SIMA (HEX) exhibits enhanced stability under the basic conditions typically used for oligonucleotide deprotection.[1][2] This robustness allows for more flexible and rapid deprotection protocols, which can streamline the overall synthesis workflow. In contrast, traditional HEX-labeled oligonucleotides are prone to degradation when exposed to ammonium (B1175870) hydroxide (B78521) at elevated temperatures, a common deprotection reagent.[2]
The stability of SIMA (HEX) has been demonstrated under various conditions, including treatment with ammonium hydroxide at elevated temperatures and with AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) at both room temperature and 65°C.[1][2] Studies have shown that while HEX-labeled oligonucleotides can show significant degradation, SIMA (HEX)-labeled counterparts remain intact under the same conditions.[2]
Recommended Deprotection Conditions
The choice of deprotection protocol depends on the specific requirements of the synthesis, including the desired speed of deprotection and the presence of other sensitive modifications on the oligonucleotide. Below is a summary of recommended deprotection conditions for SIMA (HEX)-labeled oligonucleotides.
Data Presentation: Deprotection Conditions for SIMA (HEX)-Labeled Oligonucleotides
| Deprotection Reagent | Temperature | Time | Suitability for SIMA (HEX) | Notes |
| Ammonium Hydroxide (30%) | 55°C | 8-16 hours (Overnight) | Excellent | Standard deprotection condition. SIMA (HEX) is stable, whereas traditional HEX may degrade.[2] |
| AMA (Ammonium Hydroxide/ 40% Methylamine, 1:1) | Room Temperature | 2 hours | Excellent | A faster, milder alternative to heated ammonium hydroxide. |
| AMA (Ammonium Hydroxide/ 40% Methylamine, 1:1) | 65°C | 10-15 minutes | Excellent | "UltraFAST" deprotection. SIMA (HEX) shows no degradation, while some degradation of HEX is observed.[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of SIMA (HEX)-labeled oligonucleotides. These protocols are intended as a starting point and may require optimization based on the specific oligonucleotide sequence, scale of synthesis, and other modifications present.
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for routine deprotection of SIMA (HEX)-labeled oligonucleotides.
Materials:
-
Oligonucleotide synthesis column containing the CPG-bound, labeled oligonucleotide.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap, pressure-tight vial.
-
Heating block or oven.
Procedure:
-
Place the synthesis column in a suitable apparatus to extrude the controlled pore glass (CPG) support into a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial containing the CPG.
-
Securely seal the vial to prevent ammonia (B1221849) leakage.
-
Place the vial in a heating block or oven set to 55°C.
-
Incubate for 8-16 hours (overnight).
-
Allow the vial to cool to room temperature before opening.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube using a pipette.
-
Rinse the CPG with 200-500 µL of nuclease-free water and combine the rinse with the solution from the previous step.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a suitable buffer for quantification and purification.
Protocol 2: Rapid Deprotection with AMA
This protocol is recommended for faster deprotection of SIMA (HEX)-labeled oligonucleotides.
Materials:
-
Oligonucleotide synthesis column containing the CPG-bound, labeled oligonucleotide.
-
AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Screw-cap, pressure-tight vial.
-
Heating block (for the 65°C protocol).
Procedure:
-
Extrude the CPG support from the synthesis column into a 2 mL screw-cap vial.
-
Add 1-2 mL of AMA solution to the vial.
-
Securely seal the vial.
-
For room temperature deprotection: Let the vial stand at room temperature for 2 hours.
-
For elevated temperature deprotection: Place the vial in a heating block set to 65°C for 10-15 minutes.
-
Allow the vial to cool to room temperature (if heated).
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Rinse the CPG with 200-500 µL of nuclease-free water and combine the rinse with the solution from the previous step.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a suitable buffer for quantification and purification.
Visualizations
Experimental Workflow for Oligonucleotide Deprotection
Caption: Workflow for the deprotection and purification of a SIMA (HEX)-labeled oligonucleotide.
Logical Relationship of Deprotection Steps
Caption: The three main events in oligonucleotide deprotection occurring concurrently.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with SIMA Phosphoramidite
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low coupling efficiency when using SIMA (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein) phosphoramidite (B1245037) in oligonucleotide synthesis. The following question-and-answer format directly addresses common issues and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is SIMA phosphoramidite, and why might it exhibit lower coupling efficiency compared to standard phosphoramidites?
A1: SIMA phosphoramidite is a chemical building block used to incorporate a fluorescent dye (a derivative of fluorescein) into a synthetic oligonucleotide. Due to its large and complex molecular structure, SIMA is considered a "bulky" phosphoramidite. This steric hindrance can physically impede its ability to react efficiently with the growing oligonucleotide chain on the solid support, often resulting in lower coupling efficiency compared to standard, smaller phosphoramidites like dA, dC, dG, and dT.[1][]
Q2: What is a typical coupling efficiency for standard and bulky phosphoramidites?
A2: While standard phosphoramidites can achieve coupling efficiencies of 99% or higher under optimal conditions, the efficiency for bulky or modified phosphoramidites, including dye-labeled ones like SIMA, is often lower. It is not unusual for such reagents to have a coupling efficiency as low as 90%.[3] An efficiency of 95% or better is generally considered good for a modified phosphoramidite.[4]
Troubleshooting Common Issues
Q3: I am observing a significant drop in trityl signal after the SIMA phosphoramidite coupling step. What are the immediate steps I should take?
A3: A sudden drop in the trityl signal, which is monitored spectrophotometrically, is a direct indication of low coupling efficiency in the preceding cycle.[1] The orange color intensity is proportional to the number of successfully coupled molecules. The following flowchart outlines a systematic approach to diagnose and resolve this issue.
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Q4: My reagents and instrument appear to be in good order. How should I modify my synthesis protocol for SIMA phosphoramidite?
A4: Due to its steric bulk, SIMA phosphoramidite often requires more rigorous coupling conditions than standard phosphoramidites. Consider the following adjustments:
-
Extend Coupling Time: Standard phosphoramidites typically require a coupling time of about 30 seconds. For bulky modifiers like SIMA, a significantly longer time is often necessary. Recommendations can range from 3 to 15 minutes.[4][5] It is advisable to start with a longer coupling time (e.g., 10 minutes) and optimize from there.
-
Use a More Potent Activator: While 1H-Tetrazole is a standard activator, more potent options are recommended for sterically hindered phosphoramidites.[6][7] 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are excellent alternatives that can significantly improve coupling efficiency.[6]
-
Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite can help drive the reaction to completion. For modified reagents, a concentration of 0.1 M is often recommended.[4]
-
Double or Triple Coupling: For particularly difficult couplings, performing the coupling step two or three times before the oxidation step can significantly increase the overall efficiency.[4] If a single coupling yields 80% efficiency, a second coupling could theoretically increase this to 96%.[4]
The following diagram illustrates the decision-making process for protocol optimization.
Caption: Decision tree for optimizing the SIMA phosphoramidite coupling protocol.
Data Presentation
The following tables provide a summary of typical parameters and expected outcomes when working with standard versus bulky phosphoramidites like SIMA.
Table 1: Comparison of Typical Coupling Parameters
| Parameter | Standard Phosphoramidites (dA, dC, dG, dT) | SIMA Phosphoramidite (Bulky) |
| Coupling Time | 30 - 60 seconds | 3 - 15 minutes |
| Activator | 1H-Tetrazole (0.25 - 0.5 M) | ETT (0.25 M) or DCI (0.25 - 1.2 M) |
| Phosphoramidite Conc. | 0.05 - 0.1 M | 0.1 M or higher |
| Coupling Strategy | Single Coupling | Single, Double, or Triple Coupling |
Table 2: Expected Coupling Efficiencies and Impact on Final Yield
| Phosphoramidite Type | Average Coupling Efficiency | Theoretical Full-Length Product Yield (20-mer) | Theoretical Full-Length Product Yield (50-mer) |
| Standard | 99.5% | ~90.5% | ~77.9% |
| Standard | 99.0% | ~82.6% | ~60.5% |
| SIMA (Optimized) | 98.0% | ~67.6% | ~36.4% |
| SIMA (Sub-optimal) | 95.0% | ~37.7% | ~7.7% |
Note: The theoretical yields are calculated as (Average Coupling Efficiency)^(Number of Couplings).
Experimental Protocols
Protocol 1: In-line Monitoring of Coupling Efficiency via Trityl Cation Assay
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector.
-
Set the detector to measure the absorbance of the waste stream at the wavelength corresponding to the peak absorbance of the dimethoxytrityl (DMT) cation (typically around 495 nm).
-
Initiate the automated oligonucleotide synthesis protocol.
-
During each deblocking step, the acid wash will cleave the DMT group from the 5'-end of the successfully coupled nucleosides.
-
The brightly colored DMT cation is carried through the detector, and the instrument's software records the absorbance peak for each cycle.
-
A stable, high absorbance reading from cycle to cycle indicates consistently high coupling efficiency. A significant drop in absorbance after the introduction of the SIMA phosphoramidite indicates a coupling problem.[1]
Protocol 2: Post-Synthesis Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the final oligonucleotide product and identify the presence of truncated sequences.
Methodology:
-
After synthesis, cleave the oligonucleotide from the solid support and complete the deprotection steps.
-
Desalt the crude oligonucleotide sample.
-
Dissolve a small aliquot of the desalted product in an appropriate solvent (e.g., nuclease-free water).
-
Analyze the sample using reverse-phase or anion-exchange HPLC.
-
The full-length product will typically be the major, late-eluting peak.
-
Shorter, truncated sequences (failure sequences resulting from poor coupling) will elute earlier.
-
The relative integration of the peak areas can be used to estimate the purity of the crude product. A significant presence of early-eluting peaks is indicative of low coupling efficiency.
Protocol 3: Mass Spectrometry (MS) Analysis
Objective: To confirm the identity of the synthesized oligonucleotide and detect any failure sequences.
Methodology:
-
Prepare the desalted oligonucleotide sample as for HPLC analysis.
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
The resulting spectrum will show the mass-to-charge ratio of the synthesized products.
-
Confirm that the mass of the major product corresponds to the expected mass of the full-length oligonucleotide containing the SIMA modification.
-
The presence of a series of peaks with masses corresponding to deletion products (n-1, n-2, etc.) is a direct confirmation of coupling failures.[1]
References
Technical Support Center: SIMA Phosphoramidite Coupling Optimization
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling time for SIMA phosphoramidite (B1245037) and other modified phosphoramidites on a DNA synthesizer.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites result in truncated sequences.[1] The accumulation of these shorter, failure sequences reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1][2] Even a small decrease in efficiency per step leads to a significant reduction in the final yield, especially for longer oligonucleotides.[2][3]
Q2: What is a typical coupling time for standard DNA phosphoramidites?
A2: The coupling reaction for standard, unmodified 2'-deoxynucleoside phosphoramidites (dA, dC, dG, T) is very rapid, typically requiring about 30 seconds to complete on a small scale.[4][5]
Q3: Why might a modified phosphoramidite like SIMA require a longer coupling time?
A3: Modified phosphoramidites, which can include non-nucleosidic linkers, dyes, or other custom molecules, often feature increased steric hindrance compared to standard nucleosides.[6] This bulkiness can slow down the reaction kinetics, necessitating longer coupling times to achieve high efficiency.[6][] For example, sterically hindered 2'-O-protected ribonucleoside phosphoramidites may require 5-15 minutes to couple in high yields.[5] It is common practice to extend coupling times for modified phosphoramidites to 5-15 minutes to ensure the reaction goes to completion.[4][8]
Q4: Besides time, what are the key factors that influence coupling efficiency?
A4: Several factors critically impact coupling efficiency:[3]
-
Reagent Purity: The presence of moisture is a primary inhibitor of the coupling reaction, as water hydrolyzes the activated phosphoramidite.[1][3] All reagents, especially the acetonitrile (B52724) (ACN) solvent, must be anhydrous.[1][9] Degraded or oxidized phosphoramidites also lead to poor coupling.[3]
-
Activator: The choice, concentration, and freshness of the activator are critical.[3] Activators like 4,5-dicyanoimidazole (B129182) (DCI) can increase the coupling rate compared to traditional activators like 1H-tetrazole, which may be beneficial for sterically demanding phosphoramidites.[3][10]
-
Phosphoramidite Concentration: Using a higher concentration of the phosphoramidite solution (e.g., 0.1 M) and a sufficient molar excess over the solid-support material can help drive the reaction to completion.[6][]
-
Synthesizer Fluidics: Issues with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the column, thereby reducing efficiency.[1]
Q5: How can I monitor the coupling efficiency for each step?
A5: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle.[1] The orange-colored DMT cation has a strong absorbance around 495 nm. A consistent and high trityl absorbance from cycle to cycle indicates efficient coupling in the preceding steps. A significant drop in the signal is a clear indicator of a coupling problem in the last cycle.[1]
Troubleshooting Guide
Problem: Low yield of the full-length oligonucleotide after synthesis.
Low overall yield is often a result of suboptimal coupling efficiency at one or more steps. Use the following decision tree to diagnose and address potential issues.
Caption: Troubleshooting workflow for low oligonucleotide yield.
Data Presentation
Table 1: Impact of Coupling Time on Efficiency for a Modified Phosphoramidite
This table illustrates the expected outcome of a coupling time optimization study. The goal is to find the shortest time that gives the maximum coupling efficiency.
| Coupling Time (seconds) | Average Stepwise Coupling Efficiency (%) | Relative Full-Length Product Yield (20-mer Oligo) |
| 30 (Standard) | 95.0 | 35.8% |
| 120 | 98.5 | 74.5% |
| 180 | 99.2 | 85.1% |
| 300 (5 min) | 99.5 | 90.5% |
| 600 (10 min) | 99.5 | 90.5% |
| 900 (15 min) | 99.5 | 90.5% |
Note: Data are representative. Actual results will vary based on the specific phosphoramidite, synthesizer, and other chemical conditions. Yield is calculated as (Coupling Efficiency)^20.
Experimental Protocols
Protocol 1: Coupling Time Optimization Study
Objective: To determine the optimal coupling time for SIMA phosphoramidite to achieve >99% coupling efficiency.
Methodology:
-
Synthesize a short, standard test sequence (e.g., a 5-mer of T bases) and program the synthesizer to incorporate the SIMA phosphoramidite at the 6th position.
-
Set up parallel syntheses or sequential runs where only the coupling time for the SIMA phosphoramidite is varied. Use a range of times, for example: 120, 180, 300, 600, and 900 seconds. Keep all other synthesis parameters constant.
-
Monitor Trityl Release: During each synthesis, carefully monitor the trityl cation absorbance data. The coupling efficiency of the SIMA phosphoramidite is reflected in the trityl signal of the following cycle.
-
Calculate Stepwise Efficiency: Calculate the stepwise coupling efficiency for the SIMA addition for each time point by comparing the trityl absorbance of the cycle after SIMA coupling to the cycle before it.
-
Analyze Final Product (Optional): After cleavage and deprotection, analyze the crude product by HPLC or Mass Spectrometry to confirm the presence of the full-length product and identify the quantity of failure sequences (n-1).
-
Determine Optimal Time: Select the shortest coupling time that consistently provides the maximum coupling efficiency (typically >99%).
Protocol 2: Implementing a "Double Couple" Protocol
Objective: To maximize the coupling efficiency for a single, critical SIMA phosphoramidite incorporation when optimization is not feasible or as a troubleshooting measure. This method boosts efficiency by driving the reaction closer to completion.[6]
Methodology:
-
Modify the synthesis cycle specifically for the SIMA phosphoramidite addition.
-
The standard synthesis cycle involves four steps: Deblock, Couple, Cap, and Oxidize.[3]
-
For the "Double Couple" cycle, repeat the coupling step before proceeding to the capping and oxidation steps.[6] The modified workflow is as follows:
-
Deblock
-
Couple #1 (add SIMA phosphoramidite and activator)
-
Couple #2 (add a fresh aliquot of SIMA phosphoramidite and activator)
-
Cap
-
Oxidize
-
-
This procedure ensures that any 5'-hydroxyl groups that did not react during the first coupling step have a second opportunity to do so, significantly increasing the stepwise yield.[6]
Caption: Comparison of standard and double couple synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. benchchem.com [benchchem.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
Preventing degradation of SIMA dye during oligonucleotide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of SIMA dye during oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of SIMA-labeled oligonucleotides.
| Issue | Potential Cause | Recommended Action |
| Low fluorescence intensity of the final oligonucleotide | Incomplete coupling of the SIMA phosphoramidite (B1245037). | Optimize the coupling time for SIMA phosphoramidite. A 3-minute coupling time is generally recommended[1]. For sterically hindered or precious phosphoramidites, a double or triple coupling can be performed before the oxidation step to improve efficiency[2]. Ensure that the phosphoramidite and all synthesis reagents, particularly acetonitrile (B52724), are anhydrous, as water will reduce coupling efficiency[2]. |
| Degradation of the SIMA dye during deprotection. | While SIMA is highly stable, prolonged exposure to harsh deprotection conditions should be avoided. Adhere to the recommended deprotection protocols. Standard deprotection with ammonium (B1175870) hydroxide (B78521) at elevated temperatures or with AMA (ammonium hydroxide/methylamine) at room temperature or 65°C for 10 minutes is suitable for SIMA-labeled oligonucleotides[3][4][5]. | |
| Photobleaching of the dye. | Protect the SIMA-labeled oligonucleotide from light as much as possible, especially during purification and storage. Store the final product in a dark, cold environment (-20°C). | |
| Suboptimal purification method. | Use a purification method suitable for fluorescently labeled oligonucleotides, such as HPLC, to effectively separate the desired product from failure sequences and any free dye. | |
| Presence of an unexpected, later-eluting peak in HPLC analysis | This is a known issue with FAM, a related fluorescein (B123965) dye, when using AMA for deprotection, resulting in a non-fluorescent adduct. While SIMA is more stable, a similar reaction could potentially occur under non-standard conditions. | If using AMA deprotection, consider a brief pre-treatment with ammonium hydroxide on the support to remove the pivaloyl protecting groups from the dye before adding methylamine. This has been shown to prevent the side reaction with FAM. |
| Broad or shifted emission spectrum | The local chemical environment of the dye can influence its spectral properties. | The sequence of the oligonucleotide itself can affect the fluorescence of the conjugated dye. If possible, consider altering the sequence adjacent to the dye to minimize quenching or spectral shifts. |
Frequently Asked Questions (FAQs)
Q1: How stable is SIMA dye compared to other common fluorescent dyes used in oligonucleotide synthesis?
A1: SIMA (Dichloro-diphenyl-fluorescein) is significantly more stable than its analogue HEX (hexachlorofluorescein) under the basic conditions required for oligonucleotide deprotection. While HEX shows considerable degradation when treated with ammonium hydroxide at 55°C overnight, SIMA remains stable under these conditions. Similarly, when using AMA (a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine), HEX can show around 10% decomposition after just 10 minutes at 65°C, whereas SIMA shows no signs of degradation[4].
Stability of SIMA vs. HEX under Deprotection Conditions [4]
| Deprotection Condition | HEX Degradation | SIMA Degradation |
| Ammonium Hydroxide (55°C, overnight) | Considerable | None observed |
| AMA (65°C, 10 minutes) | ~10% | None observed |
| AMA (Room Temperature, 2 hours) | Similar to 65°C, 10 min | None observed |
Q2: What are the recommended storage conditions for SIMA phosphoramidite and SIMA-labeled oligonucleotides?
A2: SIMA phosphoramidite should be stored in a freezer at -10 to -30°C under dry conditions. Once dissolved in anhydrous acetonitrile, its stability is reduced, and it is recommended to be used within 1-2 days. SIMA-labeled oligonucleotides should be stored at -20°C and protected from light to prevent photobleaching.
Q3: Can I use standard deprotection protocols for my SIMA-labeled oligonucleotide?
A3: Yes, one of the key advantages of SIMA dye is its compatibility with standard deprotection methods. You can use ammonium hydroxide at elevated temperatures or AMA at room temperature or 65°C without significant degradation of the dye[3][5].
Q4: What is the recommended coupling time for SIMA phosphoramidite?
A4: A coupling time of 3 minutes is generally recommended for SIMA phosphoramidite[1]. However, for particularly long oligonucleotides or if coupling efficiency is a concern, extending the coupling time or performing a double coupling may be beneficial[2].
Q5: What could be the cause of a low quantum yield in my final SIMA-labeled oligonucleotide?
A5: While SIMA itself has a high quantum yield, several factors can lead to reduced fluorescence in the final product. These include incomplete removal of quenching impurities during purification, self-quenching if multiple dye molecules are in close proximity, and the influence of the local nucleotide sequence on the dye's environment.
Experimental Protocols
Protocol 1: Automated Synthesis of a 5'-SIMA-Labeled Oligonucleotide
This protocol outlines the general steps for synthesizing an oligonucleotide with a 5'-terminal SIMA label using an automated DNA synthesizer.
-
Synthesizer Preparation:
-
Ensure all reagent bottles (deblock, activator, capping reagents, oxidizer, and anhydrous acetonitrile) are sufficiently filled and properly installed on the synthesizer.
-
Confirm that the argon or helium pressure is adequate.
-
Perform any necessary priming or calibration cycles as recommended by the instrument manufacturer.
-
-
Phosphoramidite Preparation:
-
Allow the SIMA phosphoramidite and standard DNA phosphoramidites (dA, dC, dG, dT) to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles.
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid solution (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
-
Step 2: Coupling
-
The next phosphoramidite in the sequence is activated by an activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
For the final coupling step to add the SIMA label, use the prepared SIMA phosphoramidite solution and a recommended coupling time of 3 minutes[1].
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion sequences in subsequent cycles.
-
-
Step 4: Oxidation
-
The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).
-
-
-
Final Deblocking: After the final coupling with SIMA phosphoramidite, the terminal 5'-DMT group is typically left on ("DMT-on") to facilitate purification.
Protocol 2: Cleavage and Deprotection of a SIMA-Labeled Oligonucleotide
-
Cleavage from Support:
-
Transfer the synthesis support to a screw-cap vial.
-
Add the cleavage/deprotection solution. For SIMA-labeled oligonucleotides, the following are suitable:
-
Concentrated ammonium hydroxide.
-
AMA (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
-
-
Deprotection:
-
Recovery:
-
After incubation, cool the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
-
Purification:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer.
-
Purify the SIMA-labeled oligonucleotide using a suitable method such as reversed-phase HPLC. The "DMT-on" purification is often preferred for fluorescently labeled oligonucleotides.
-
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Workflow for cleavage and deprotection of SIMA-labeled oligonucleotides.
Caption: Decision tree for troubleshooting low fluorescence signals.
References
How to handle unexpected fluorescence quenching with SIMA probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing unexpected fluorescence quenching with SIMA probes. SIMA is a green-yellow emitting fluorescent dye, often used as a stable alternative to HEX for labeling oligonucleotides.
Troubleshooting Guide: Unexpected Fluorescence Quenching
Unexpected fluorescence quenching can manifest as a complete loss of signal, a significant decrease in expected fluorescence intensity, or a high background signal that masks the desired signal. This guide provides a systematic approach to identifying and resolving common causes of quenching.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Probe Degradation | • Verify Probe Integrity: Run the probe on a denaturing polyacrylamide gel to check for degradation. • Proper Storage: Ensure the SIMA probe is stored protected from light and at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect Wavelength Settings | • Confirm Instrument Settings: Check that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the SIMA dye. While specific instrument settings can vary, typical excitation is around 520 nm and emission around 550 nm. |
| Inefficient Labeling | • Assess Labeling Efficiency: If you are performing the conjugation in-house, verify the efficiency of the labeling reaction using methods like HPLC or mass spectrometry. |
| Environmental Factors | • pH Sensitivity: Check the pH of your assay buffer. Extreme pH values can alter the fluorescent properties of the dye.[1] • Solvent Effects: The solvent can influence fluorescence. Ensure the solvent is compatible with the SIMA probe and your experimental setup.[1] |
| Presence of Quenchers | • Buffer Components: Some buffer components, like halide ions (e.g., chloride), can act as collisional quenchers.[2] Consider using alternative buffer systems. • Molecular Oxygen: Dissolved oxygen can quench fluorescence.[1][2] If your experiment is highly sensitive, consider de-gassing your solutions. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Unbound SIMA Dye | • Purification: Ensure that the labeled oligonucleotide probe has been adequately purified to remove any free, unconjugated SIMA dye. Residual free dye can contribute to high background. |
| Contaminated Reagents | • Use High-Purity Reagents: Buffers and other reagents may contain fluorescent impurities.[3] Use high-purity water and reagents. Prepare fresh solutions. |
| Autofluorescence | • Sample Autofluorescence: Biological samples can exhibit autofluorescence, particularly in the blue and green regions of the spectrum. Consider using red-shifted dyes if this is a persistent issue. |
Issue 3: Signal Decreases Over Time (Photobleaching)
| Possible Cause | Troubleshooting Steps |
| Photobleaching | • Reduce Excitation Light Exposure: Minimize the exposure of the sample to the excitation light source. Use the lowest possible excitation intensity that provides an adequate signal. • Use Antifade Reagents: For microscopy applications, incorporate an antifade mounting medium. |
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET) to an acceptor molecule.[2]
Q2: Can the oligonucleotide sequence itself quench the SIMA probe?
A2: Yes, certain nucleotide bases can quench the fluorescence of an attached dye. Guanine (B1146940), in particular, is known to be an effective quencher of many fluorophores through a process called photoinduced electron transfer.[4] The quenching efficiency of bases is generally in the order of G > C ≥ A ≥ T.[4] If you observe lower than expected fluorescence, examine the sequence of your oligonucleotide near the SIMA label.
Q3: What is self-quenching and how can I avoid it?
A3: Self-quenching, or concentration quenching, occurs when high concentrations of a fluorophore lead to the formation of non-fluorescent dimers or aggregates.[5][6] This can also happen if multiple SIMA probes are labeled in close proximity on the same molecule. To avoid this, it is important to control the concentration of the labeled probe and the dye-to-probe labeling ratio.[7]
Q4: I am using a dual-labeled probe with a quencher. Why am I still seeing a high background signal?
A4: This could be due to incomplete quenching. The efficiency of FRET, a common quenching mechanism in dual-labeled probes, is highly dependent on the distance and orientation between the fluorophore (SIMA) and the quencher.[8] If the probe is designed such that the SIMA dye and the quencher are not in close proximity in the "quenched" state, you may observe a high background. Also, ensure that the absorption spectrum of your quencher has good overlap with the emission spectrum of the SIMA dye for efficient FRET.[8]
Q5: Could my instrumentation be the cause of the quenching I'm observing?
A5: While the instrument itself doesn't cause quenching, incorrect settings or malfunctions can lead to low signal that may be mistaken for quenching.[3][7] Always verify your instrument's performance by running a standard, such as a known concentration of the free SIMA dye, to ensure the detector is sensitive and the correct optical filters are in place.[3]
Experimental Protocols
Protocol 1: Verifying Probe Integrity by Polyacrylamide Gel Electrophoresis (PAGE)
-
Prepare a denaturing polyacrylamide gel (e.g., 15% acrylamide, 7M urea (B33335) in TBE buffer).
-
Prepare the sample: Mix 2-5 µL of your SIMA-labeled oligonucleotide probe with an equal volume of 2x formamide (B127407) loading buffer.
-
Heat the sample at 95°C for 5 minutes, then immediately place it on ice.
-
Load the sample onto the gel alongside an appropriate molecular weight ladder.
-
Run the electrophoresis until the loading dye has migrated to the desired position.
-
Visualize the gel using a fluorescence imager with the appropriate excitation and emission settings for the SIMA dye. A single, sharp band at the expected molecular weight indicates an intact probe. Smearing or multiple lower molecular weight bands suggest degradation.
Protocol 2: Assessing Quenching by Guanine
-
Design and synthesize two oligonucleotide probes of the same length.
-
Probe A (Control): Labeled with SIMA at the 5' end, with a sequence that does not contain guanine bases in the 5-10 nucleotides adjacent to the label.
-
Probe B (Test): Labeled with SIMA at the 5' end, with a sequence that has one or more guanine bases in close proximity to the label.
-
-
Prepare solutions of each probe at the same concentration in your assay buffer.
-
Measure the fluorescence intensity of each solution using a fluorometer with the correct excitation and emission wavelengths for SIMA.
-
Compare the fluorescence intensities. A significantly lower intensity for Probe B compared to Probe A suggests quenching by the adjacent guanine bases.
Diagrams
Caption: Mechanisms of fluorescence quenching relevant to SIMA probes.
Caption: A logical workflow for troubleshooting SIMA probe quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe [genome.gov]
- 5. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. GitHub - losonczylab/sima: Python package for analysis of dynamic fluorescence microscopy data [github.com]
- 7. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate | eLife [elifesciences.org]
- 8. SIMA: Python software for analysis of dynamic fluorescence imaging data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deprotection of SIMA-Labeled Oligonucleotides with AMA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of SIMA-labeled oligonucleotides using Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA). Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful and efficient deprotection of your oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is SIMA and why is it used for labeling oligonucleotides?
A1: SIMA, or dichloro-diphenyl-fluorescein, is a fluorescent dye used for labeling oligonucleotides. It serves as a more stable alternative to other dyes like HEX (hexachlorofluorescein), particularly under basic deprotection conditions.[1][2][3] SIMA exhibits virtually identical absorbance and emission spectra to HEX, making it a suitable replacement in applications requiring this spectral profile.[1][2][3]
Q2: What is AMA and why is it used for oligonucleotide deprotection?
A2: AMA is a deprotection solution consisting of a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine.[4][5] It is favored for its ability to rapidly and completely deprotect oligonucleotides, a process that can be completed in as little as 10 minutes at 65°C.[5][6][7][8][9][10] This "UltraFAST" deprotection is significantly quicker than traditional methods using only ammonium hydroxide.[6][7][8][10][11]
Q3: Is SIMA compatible with AMA deprotection?
A3: Yes, SIMA is highly stable under AMA deprotection conditions.[1][2][3] While other dyes like HEX may show significant degradation, SIMA-labeled oligonucleotides can be safely deprotected with AMA at room temperature or elevated temperatures without decomposition.[1]
Q4: What are the recommended conditions for deprotecting SIMA-labeled oligonucleotides with AMA?
A4: The recommended conditions for deprotecting SIMA-labeled oligonucleotides with AMA are heating at 65°C for 10 minutes.[1][2][3] Deprotection can also be carried out at room temperature for 2 hours.[1]
Q5: Are there any critical considerations when using AMA for deprotection?
A5: Yes, it is crucial to use acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) during oligonucleotide synthesis when planning to use AMA for deprotection.[5][6][7][8][9][10][11] Using the standard benzoyl-dC (Bz-dC) can lead to a side reaction with methylamine, resulting in the formation of N-methyl-dC.[5][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Deprotection time was too short or temperature was too low. 2. The AMA solution was old or not at the correct concentration. | 1. Ensure the deprotection is carried out at 65°C for at least 10 minutes. For room temperature deprotection, extend the time to 2 hours. 2. Always use a fresh 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.[5] |
| Degradation of the Oligonucleotide | 1. The oligonucleotide contains other labile modifications that are not compatible with AMA. | 1. Review all modifications on the oligonucleotide for compatibility with AMA. If other sensitive dyes or modifiers are present, a milder deprotection strategy may be required.[6][7][10] |
| Unexpected Peaks in HPLC Analysis | 1. If using Bz-dC instead of Ac-dC, transamination may have occurred, leading to the formation of N-methyl-dC.[5][9] 2. Presence of other dyes that are not stable to AMA. For example, FAM can form a non-fluorescent impurity with AMA if not pre-treated.[12] | 1. Always use Ac-dC phosphoramidite during synthesis for AMA deprotection. 2. If other dyes are present, check their compatibility with AMA. For FAM-labeled oligos, a pre-treatment with ammonium hydroxide before adding methylamine is recommended.[11][12][13] |
| Low Yield of Labeled Oligonucleotide | 1. Inefficient coupling of the SIMA phosphoramidite during synthesis. | 1. A longer coupling time of 3 to 6 minutes is recommended for SIMA phosphoramidites.[3][4] |
Quantitative Data Summary
The following tables summarize the recommended deprotection conditions for SIMA-labeled oligonucleotides using AMA.
Table 1: Recommended AMA Deprotection Conditions for SIMA-Labeled Oligonucleotides
| Parameter | Condition | Reference(s) |
| Temperature | 65°C | [1][2][3] |
| Time | 10 minutes | [1][2][3] |
| Alternative | Room Temperature for 2 hours | [1] |
Table 2: Stability of SIMA vs. HEX under AMA Deprotection (65°C for 10 minutes)
| Dye | Decomposition | Reference(s) |
| SIMA (HEX) | No signs of degradation | [1] |
| HEX | ~10% decomposition | [1] |
Experimental Protocols
Protocol 1: Standard AMA Deprotection of SIMA-Labeled Oligonucleotides
Objective: To completely deprotect a SIMA-labeled oligonucleotide from its solid support and remove all protecting groups from the nucleobases and phosphate (B84403) backbone.
Materials:
-
CPG-bound, SIMA-labeled oligonucleotide synthesized with Ac-dC.
-
AMA solution: A fresh 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Screw-cap vials.
-
Heating block or water bath set to 65°C.
Procedure:
-
Transfer the CPG-bound oligonucleotide to a screw-cap vial.
-
Add the AMA solution to the vial, ensuring the CPG is completely submerged (typically 1 mL).
-
Securely tighten the cap of the vial.
-
Place the vial in the heating block or water bath at 65°C.
-
Heat for 10 minutes.
-
After 10 minutes, remove the vial and allow it to cool to room temperature.
-
The deprotected oligonucleotide is now in solution, ready for downstream purification (e.g., desalting or HPLC).
Visualizations
Caption: Workflow for the synthesis and deprotection of SIMA-labeled oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
Technical Support Center: SIMA-Labeled Primer Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC purification of SIMA-labeled primers.
Frequently Asked Questions (FAQs)
Q1: What is SIMA and why is it used for labeling primers?
A1: SIMA, or dichloro-diphenyl-fluorescein, is a xanthene dye with spectral properties very similar to HEX (hexachlorofluorescein).[] It is commonly used to fluorescently label primers and hybridization probes for applications like quantitative PCR.[][2] The key advantage of SIMA is its enhanced chemical stability under basic deprotection conditions, such as treatment with ammonium (B1175870) hydroxide (B78521) at elevated temperatures or ammonium hydroxide/methylamine (AMA).[2][3][4] This stability ensures the integrity of the fluorescent label during the oligonucleotide synthesis and deprotection process.[4]
Q2: What type of HPLC is most suitable for purifying SIMA-labeled primers?
A2: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common and effective method for purifying fluorescently labeled oligonucleotides like SIMA-labeled primers.[5][6][7] This technique separates molecules based on their hydrophobicity.[5] An ion-pairing agent is added to the mobile phase to neutralize the negative charge of the oligonucleotide's phosphate (B84403) backbone, allowing it to interact with the hydrophobic stationary phase of the column.[7][8]
Q3: What is a "trityl-on" purification and is it necessary for SIMA-labeled primers?
A3: "Trityl-on" purification is a strategy used in reversed-phase HPLC to separate the full-length oligonucleotide product from shorter "failure" sequences that are byproducts of the synthesis.[9] The dimethoxytrityl (DMT) group, which is attached to the 5' end of the full-length product, is hydrophobic and provides strong retention on the reversed-phase column.[9] Failure sequences lack this DMT group and are washed away. While beneficial, it requires an additional post-HPLC detritylation step to remove the DMT group using a mild acid like 80% acetic acid.[10][11] This strategy can be used for SIMA-labeled primers to enhance purity.
Q4: How should I process my SIMA-labeled primer fractions after HPLC purification?
A4: After collecting the desired fractions from the HPLC, the volatile mobile phase components, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile, need to be removed.[12] This is typically achieved through centrifugal evaporation or lyophilization (freeze-drying).[13][14] It is crucial to protect the fluorescently labeled oligos from light during this process to prevent photobleaching.[13] If lyophilization is used, care must be taken as the high static charge of DNA can cause the sample to disperse.[13]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Possible Cause A: Secondary Structure Formation. Oligonucleotides, especially those with high GC content, can form secondary structures (e.g., hairpins) that lead to broad or multiple peaks.
-
Possible Cause B: Column Contamination or Deterioration. Accumulation of contaminants from the sample or mobile phase on the column inlet frit or packing material can distort peak shape.[16][17]
-
Possible Cause C: Inappropriate Mobile Phase pH or Buffer Concentration. The pH of the mobile phase affects the charge of the oligonucleotide and the ion-pairing agent, influencing peak shape.[16][18]
-
Possible Cause D: Sample Overload. Injecting too much sample can lead to peak fronting or broadening.[20]
-
Solution: Reduce the amount of sample injected onto the column. Refer to the column manufacturer's guidelines for mass loading limits.[21]
-
Issue 2: No or Low Recovery of the Labeled Primer
-
Possible Cause A: Incomplete Elution. The gradient may not be strong enough to elute the highly hydrophobic SIMA-labeled primer from the column.
-
Solution: Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase B or extend the gradient.
-
-
Possible Cause B: Degradation of the Fluorophore. SIMA is relatively stable, but prolonged exposure to harsh conditions or light can lead to degradation.[4][13]
-
Solution: Protect samples from light at all stages of the process.[13] Ensure deprotection conditions are not overly harsh.
-
-
Possible Cause C: Issues with Post-Purification Processing. Problems during lyophilization or resuspension can lead to sample loss.[13][14]
-
Solution: Use centrifugal evaporation as an alternative to lyophilization.[14] When resuspending the dried pellet, ensure complete dissolution by vortexing and gentle heating if necessary.
-
Issue 3: Co-elution of Impurities with the Main Product
-
Possible Cause A: Suboptimal Gradient. A steep gradient may not provide sufficient resolution to separate the desired product from closely eluting impurities, such as n-1 failure sequences.
-
Solution: Use a shallower gradient to improve separation.[22]
-
-
Possible Cause B: Inappropriate Ion-Pairing Reagent. The type and concentration of the ion-pairing reagent can significantly affect selectivity.
Data Presentation
Table 1: Common Mobile Phase Compositions for IP-RP-HPLC of Oligonucleotides
| Mobile Phase Component | Buffer A (Aqueous) | Buffer B (Organic) | Typical Application |
| Ion-Pairing System 1 (Volatile) | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in Water | 0.1 M TEAA, pH 7.0, in Acetonitrile/Water | General purpose purification; collected fractions can be easily dried.[12][23] |
| Ion-Pairing System 2 (MS-Compatible) | 8.6-15 mM Triethylamine (TEA) and 100-400 mM Hexafluoroisopropanol (HFIP) in Water | 8.6-15 mM TEA and 100-400 mM HFIP in Methanol/Water | Suitable for methods coupled with mass spectrometry.[6][21] |
| Ion-Pairing System 3 (Alternative) | 25 mM Hexylammonium Acetate (HAA), pH 7.0 | Acetonitrile | May provide better separation for longer or labeled oligonucleotides.[21] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Purification of SIMA-Labeled Primers (Trityl-Off)
-
Sample Preparation: After synthesis and deprotection, evaporate the ammonia (B1221849) or AMA. Resuspend the crude oligonucleotide pellet in Mobile Phase A or nuclease-free water to a suitable concentration (e.g., 10-20 OD/mL).
-
HPLC System and Column:
-
Mobile Phases:
-
Mobile Phase A: 0.1 M TEAA, pH 7.0, in nuclease-free water.
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).[12]
-
Detection: Monitor at 260 nm (for the oligonucleotide) and at the absorbance maximum of SIMA (~536 nm).[4]
-
Gradient: Develop a linear gradient from a low percentage of B to a higher percentage of B to elute the labeled primer. A typical starting point could be 5-50% B over 30 minutes. Optimize the gradient for the specific primer sequence.
-
-
Fraction Collection: Collect the peak corresponding to the SIMA-labeled product, identified by its absorbance at both 260 nm and ~536 nm.
-
Post-Purification Processing: Combine the collected fractions and remove the solvent using a centrifugal evaporator or by lyophilization. Store the dried, purified primer protected from light at -20°C.
Protocol 2: Post-HPLC Detritylation (for Trityl-On Purification)
-
Drying: After collecting and pooling the trityl-on fractions from the HPLC, dry them completely using a centrifugal evaporator.[10]
-
Detritylation: Dissolve the dried sample in 200-500 µL of 80% acetic acid and let it stand at room temperature for 20-30 minutes.[10][11]
-
Removal of Acetic Acid: Add an equal volume of ethanol (B145695) or water and lyophilize the sample. Repeat the lyophilization from water or ethanol until all acetic acid is removed.[10]
-
Desalting: The hydrolyzed DMT group and salts can be removed by methods such as ethanol precipitation or using a desalting cartridge.[10]
Mandatory Visualization
Caption: Workflow for HPLC Purification of SIMA-Labeled Primers.
References
- 2. 6-SIMA phosphoramidite | AAT Bioquest [aatbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. lcms.cz [lcms.cz]
- 9. diva-portal.org [diva-portal.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. mz-at.de [mz-at.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. uhplcs.com [uhplcs.com]
- 21. waters.com [waters.com]
- 22. agilent.com [agilent.com]
- 23. mz-at.de [mz-at.de]
Technical Support Center: Purification of SIMA-Labeled Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the removal of unbound SIMA dye after oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is SIMA dye and why is it used for labeling oligonucleotides?
A1: SIMA (dichloro-diphenyl-fluorescein) is a fluorescent dye used for labeling oligonucleotides. It is a derivative of hexachlorofluorescein (HEX) and offers similar spectral characteristics, with an absorption maximum around 536 nm and an emission maximum around 556 nm.[1] A key advantage of SIMA is its enhanced stability under the basic conditions required for oligonucleotide deprotection, such as treatment with ammonium (B1175870) hydroxide (B78521) at elevated temperatures or ammonium hydroxide/methylamine (AMA).[1][2] This stability minimizes degradation of the dye during the final steps of oligonucleotide synthesis.[1]
Q2: Why is it crucial to remove unbound SIMA dye?
A2: Removing unbound SIMA dye is critical for the accuracy and reliability of downstream applications.[3][4] Excess, unbound dye can lead to high background fluorescence, which obscures the signal from the labeled oligonucleotide and reduces the signal-to-noise ratio.[3][5][6] This interference can negatively impact applications such as qPCR, sequencing, and fluorescence microscopy.[4]
Q3: What are the common methods for purifying SIMA-labeled oligonucleotides?
A3: Several methods are available for purifying SIMA-labeled oligonucleotides, each with its own advantages and disadvantages. The most common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying oligonucleotides labeled with hydrophobic dyes like SIMA.[4][6][7][8][9][10][11] It provides excellent separation of the desired labeled product from unlabeled oligonucleotides, truncated sequences, and free dye.[4][10][12]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and can achieve very high purity levels (often >90%) for oligonucleotides.[7] However, it can be a more complex and time-consuming method, and yields may be lower compared to other techniques.[7]
-
Ethanol (B145695) Precipitation: This method is used to concentrate the oligonucleotide and remove some impurities.[13][14][15][16][17] While it can help in removing salts, it is generally less effective at completely removing unbound dye compared to chromatographic methods.[3][18]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size.[18] It can be used to separate the larger labeled oligonucleotide from the smaller, unbound dye molecules.[18]
-
n-Butanol Extraction: This is a rapid and cost-effective method for removing unreacted hydrophobic fluorophores. The excess dye is sequestered in the organic phase (n-butanol), while the labeled DNA remains in the aqueous phase.[3][19]
Troubleshooting Guides
Issue 1: High Background Fluorescence in Final Application
Possible Cause: Incomplete removal of unbound SIMA dye.
Troubleshooting Steps:
-
Optimize Purification Method:
-
RP-HPLC: This is the recommended method for removing hydrophobic dyes.[4][6][10] Ensure that the gradient and mobile phases are optimized for the separation of your specific oligonucleotide. The hydrophobicity of the SIMA dye provides good retention on the column, allowing for its separation from the labeled oligonucleotide.[10]
-
PAGE Purification: For applications requiring very high purity, consider using denaturing PAGE.[7] This method can effectively separate the labeled oligonucleotide from free dye and other impurities.[20]
-
-
Perform a Secondary Purification: If high background persists after initial purification, a second purification step using a different method can be beneficial. For example, an RP-HPLC purified sample could be further cleaned up using ethanol precipitation.
-
n-Butanol Extraction: As a quick and efficient cleanup step, perform an n-butanol extraction. This method leverages the hydrophobicity of the free dye to partition it into the organic phase.[3][19]
Issue 2: Low Yield of Labeled Oligonucleotide After Purification
Possible Cause 1: Suboptimal labeling reaction.
Troubleshooting Steps:
-
Review Labeling Protocol: Ensure that the reaction conditions, such as pH and concentration of reagents, are optimal for the NHS-ester coupling reaction. The reaction of amine-modified oligonucleotides with succinimidyl esters is pH-dependent, typically requiring a pH between 7.5 and 8.5.[21]
-
Increase NHS Ester Concentration: A higher molar excess of the SIMA dye NHS ester can drive the labeling reaction to completion, resulting in a higher yield of the desired product.[22]
Possible Cause 2: Loss of sample during purification.
Troubleshooting Steps:
-
Optimize Elution/Extraction:
-
HPLC: Ensure complete elution of the labeled oligonucleotide from the column.
-
PAGE: Optimize the elution of the oligonucleotide from the gel slice. Crushing the gel slice and using an appropriate elution buffer and sufficient incubation time are crucial.
-
Ethanol Precipitation: Use a carrier like glycogen (B147801) to improve the recovery of small amounts of DNA.[13][15] Ensure the pellet is not over-dried, as this can make it difficult to resuspend.[15]
-
Issue 3: Presence of Multiple Peaks/Bands During Analysis (HPLC/PAGE)
Possible Cause 1: Incomplete deprotection of the oligonucleotide.
Troubleshooting Steps:
-
Verify Deprotection Conditions: SIMA dye is more stable than HEX under standard deprotection conditions.[1][2] However, ensure that the deprotection time and temperature are sufficient to remove all protecting groups from the oligonucleotide bases and the phosphate (B84403) backbone.[23]
Possible Cause 2: Degradation of the oligonucleotide or dye.
Troubleshooting Steps:
-
Handle with Care: Minimize exposure of the labeled oligonucleotide to harsh conditions and light to prevent photobleaching of the SIMA dye.
-
Storage: Store the purified, labeled oligonucleotide at -20°C in a buffer that is free of nucleases.
Data Presentation
Table 1: Spectral Properties of SIMA Dye
| Property | Value |
| Absorption Maximum (λmax) | ~536 nm[1] |
| Emission Maximum (λem) | ~556 nm[1] |
| Extinction Coefficient at 260 nm (E260) | 34,000 M⁻¹cm⁻¹[1] |
| Extinction Coefficient at 536 nm (E536) | 64,000 M⁻¹cm⁻¹[1] |
Table 2: Comparison of Purification Methods for SIMA-Labeled Oligonucleotides
| Purification Method | Purity | Yield | Throughput | Key Advantages | Key Disadvantages |
| RP-HPLC | >85%[4] | Moderate to High | Low to Medium | Excellent for hydrophobic dyes, high resolution.[4][6][7][8][10] | Requires specialized equipment, can be time-consuming.[3] |
| PAGE | >90%[7] | Low to Moderate | Low | High resolution, excellent for purity.[7] | Time-consuming, complex, lower yield.[3][7] |
| Ethanol Precipitation | Low to Moderate | High | High | Simple, good for concentrating samples.[13][14][15][16] | Inefficient at removing free dye.[3][18] |
| n-Butanol Extraction | Moderate | High | High | Rapid, cost-effective for hydrophobic dyes.[3][19] | May not remove all non-dye impurities. |
Experimental Protocols
Protocol 1: RP-HPLC Purification of SIMA-Labeled Oligonucleotides
This protocol outlines the general steps for purifying a SIMA-labeled oligonucleotide using reverse-phase HPLC.
Materials:
-
Crude SIMA-labeled oligonucleotide solution
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Method:
-
Prepare the Sample: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Equilibrate the Column: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Inject the Sample: Inject the dissolved oligonucleotide onto the column.
-
Elution Gradient: Run a linear gradient of increasing Mobile Phase B concentration to elute the oligonucleotide. A typical gradient might be from 10% to 70% Mobile Phase B over 30-40 minutes.
-
Monitor Elution: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~536 nm (for the SIMA dye). The later-eluting peak that absorbs at both wavelengths is the desired SIMA-labeled oligonucleotide. Unbound dye will typically elute much later due to its high hydrophobicity.
-
Collect Fractions: Collect the fractions corresponding to the desired peak.
-
Desalting: Remove the TEAA salt from the collected fractions by ethanol precipitation or using a desalting column.
-
Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry.
Caption: Workflow for RP-HPLC purification of SIMA-labeled oligonucleotides.
Protocol 2: n-Butanol Extraction of Unbound SIMA Dye
This protocol describes a rapid method to remove hydrophobic, unbound SIMA dye.
Materials:
-
Aqueous solution of crude SIMA-labeled oligonucleotide
-
n-Butanol, saturated with water
-
Microcentrifuge tubes
-
Microcentrifuge
Method:
-
Phase Separation: Add an equal volume of water-saturated n-butanol to the aqueous oligonucleotide solution in a microcentrifuge tube.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing of the two phases.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 12,000 x g) for 2 minutes to separate the aqueous and organic phases.
-
Removal of Organic Phase: Carefully remove the upper organic (n-butanol) phase, which contains the unbound SIMA dye. The labeled oligonucleotide will remain in the lower aqueous phase.
-
Repeat (Optional): For a more complete removal of the free dye, repeat the extraction with a fresh volume of water-saturated n-butanol.
-
Final Sample: The lower aqueous phase contains the purified SIMA-labeled oligonucleotide.
Caption: Workflow for n-butanol extraction of unbound SIMA dye.
Signaling Pathways and Logical Relationships
Caption: Decision tree for selecting a purification method.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 寡核苷酸纯化 [sigmaaldrich.com]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. labcluster.com [labcluster.com]
- 11. uni-onward.com.tw [uni-onward.com.tw]
- 12. mz-at.de [mz-at.de]
- 13. science.smith.edu [science.smith.edu]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Purification of Labeled Oligonucleotides by Precipitation with Ethanol. | Semantic Scholar [semanticscholar.org]
- 18. Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 22. glenresearch.com [glenresearch.com]
- 23. atdbio.com [atdbio.com]
Validation & Comparative
A Comparative Guide to the QC and Purity Analysis of SIMA-Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of oligonucleotide therapeutics and diagnostics, the purity and quality of labeled oligonucleotides are paramount. This guide provides an objective comparison of SIMA-labeled oligonucleotides with other common labeling alternatives, supported by experimental data and detailed analytical protocols. We will delve into the critical aspects of quality control (QC) and purity analysis, offering insights to aid in the selection of optimal labeling and analysis strategies.
Introduction to SIMA-Labeled Oligonucleotides
SIMA (dichloro-diphenyl-fluorescein) is a fluorescent dye used for labeling oligonucleotides, often offered as a more stable alternative to traditional dyes like HEX (hexachlorofluorescein).[1][2] Marketed as SIMA (HEX) due to its virtually identical absorbance and emission spectra to HEX, its key advantage lies in its enhanced stability under the basic conditions required for oligonucleotide deprotection.[1][2] This increased stability can lead to higher purity of the final labeled oligonucleotide product, a critical factor for sensitive downstream applications.
Performance Comparison: SIMA vs. Alternative Labels
The choice of label for an oligonucleotide can significantly impact its performance in various applications. Here, we compare SIMA (HEX) with other commonly used labels: standard fluorescent dyes (e.g., Fluorescein, Cy® dyes) and Biotin (B1667282).
Key Performance Metrics
| Parameter | SIMA (HEX) | Standard Fluorescent Dyes (e.g., Fluorescein, HEX) | Biotin |
| Detection Method | Direct Fluorescence | Direct Fluorescence | Indirect (requires secondary detection with streptavidin conjugates) |
| Signal Intensity | High (emission is ~90% of HEX)[1][3] | Varies by dye | High (signal amplification possible with enzyme conjugates) |
| Stability | High (stable to harsh deprotection conditions)[2] | Variable (e.g., HEX is known to be unstable)[2] | High |
| Labeling Efficiency | High (via phosphoramidite (B1245037) chemistry) | High (via phosphoramidite chemistry) | High (can be incorporated during synthesis or post-synthesis)[4] |
| Purity Challenges | Removal of unlabeled oligos and free dye | Removal of unlabeled oligos, free dye, and degradation products[5] | Removal of unlabeled oligos and excess biotinylation reagents |
| Cost-Effectiveness | Generally cost-effective for direct fluorescence detection | Varies widely by dye | Can be more expensive due to the need for secondary reagents |
Stability Under Deprotection Conditions
A significant advantage of SIMA (HEX) is its stability during the ammonium (B1175870) hydroxide (B78521) or ammonium hydroxide/methylamine (AMA) deprotection steps in oligonucleotide synthesis. In a comparative study, a HEX-labeled oligonucleotide showed considerable degradation when deprotected with ammonium hydroxide at 55°C overnight. In contrast, the SIMA (HEX)-labeled equivalent exhibited no decomposition under the same conditions.[2] This superior stability minimizes the generation of fluorescent impurities that could interfere with downstream applications.
QC and Purity Analysis Workflow
A robust QC workflow is essential to ensure the quality and purity of labeled oligonucleotides. The following diagram illustrates a typical workflow for the analysis of fluorescently labeled oligonucleotides like SIMA.
Experimental Protocols
Purity Analysis of SIMA-Labeled Oligonucleotides by RP-HPLC
Objective: To determine the purity of a SIMA-labeled oligonucleotide and separate it from unlabeled failure sequences and free dye.
Materials:
-
HPLC System with a UV detector
-
Reversed-Phase C18 column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[5]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 5% Acetonitrile
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 30% Acetonitrile
-
SIMA-labeled oligonucleotide sample dissolved in Mobile Phase A
Procedure:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 20 minutes.
-
Sample Injection: Inject 5-20 µL of the dissolved oligonucleotide sample.
-
Gradient Elution:
-
0-15 min: 0-100% Mobile Phase B
-
15-17 min: 100% Acetonitrile (column wash)
-
17-25 min: 100% Mobile Phase A (re-equilibration)
-
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorption maximum of SIMA (HEX), which is approximately 536 nm.[2]
-
Data Analysis: Integrate the peak areas in the 260 nm chromatogram to calculate the purity of the full-length labeled product relative to truncated, unlabeled sequences. The 536 nm chromatogram confirms the presence of the dye on the oligonucleotide and can be used to detect free dye.
Comparison of Detection Mechanisms
The detection mechanism for labeled oligonucleotides varies depending on the nature of the label. The following diagram illustrates the fundamental differences between direct fluorescence detection (SIMA) and indirect detection (Biotin).
Conclusion
The selection of a label for synthetic oligonucleotides requires careful consideration of the intended application, stability requirements, and analytical capabilities. SIMA (HEX) presents a compelling option for fluorescence-based applications, offering comparable spectral properties to the widely used HEX dye but with significantly enhanced stability during oligonucleotide synthesis and deprotection. This improved stability can translate to higher purity of the final product and more reliable performance in sensitive assays. The QC and purity of any labeled oligonucleotide, however, must be rigorously assessed using appropriate analytical techniques such as RP-HPLC, with dual-wavelength detection to ensure the integrity of both the oligonucleotide and the label. This guide provides a framework for researchers and drug development professionals to make informed decisions regarding the use and analysis of SIMA-labeled oligonucleotides.
References
Interpreting Mass Spectrometry Results for Cysteine-Reactive Probes: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in proteomics and covalent ligand discovery, the accurate identification and quantification of reactive cysteine residues is paramount. Cysteine-reactive probes, coupled with mass spectrometry, provide a powerful toolkit for elucidating protein function, identifying drug targets, and assessing the mechanism of action of covalent inhibitors. This guide offers an objective comparison of two widely used classes of cysteine-reactive probes: iodoacetamide-based and maleimide-based probes. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these critical reagents.
Comparison of Cysteine-Reactive Probes
The selection of a cysteine-reactive probe is a critical decision that directly impacts the specificity, efficiency, and quantitative accuracy of a proteomics experiment. Iodoacetamide (B48618) and maleimide (B117702) derivatives are the most common electrophiles used to target cysteine residues.
| Feature | Iodoacetamide-based Probes | Maleimide-based Probes |
| Reaction Mechanism | SN2 reaction with the cysteine thiol. | Michael addition to the double bond of the maleimide ring. |
| Reaction pH | Optimal at slightly alkaline pH (7.5-8.5). | Highly efficient at physiological pH (6.5-7.5). |
| Reaction Speed | Generally fast and proceeds to completion. | Very rapid reaction kinetics. |
| Specificity | Highly specific for cysteine thiols at neutral to slightly alkaline pH. Can react with other nucleophiles (e.g., histidine, lysine) at higher pH. | Highly specific for cysteine thiols. Can react with lysines at alkaline pH. |
| Bond Stability | Forms a stable thioether bond under typical proteomics conditions. | The thioether bond is generally stable, but the succinimide (B58015) ring can undergo hydrolysis at high pH. |
| Quantitative Applications | Isotope-coded versions are widely used for quantitative proteomics (e.g., isotopically labeled iodoacetamide).[1] | Isotope-coded versions are available and used for quantitative analysis. |
| Example Applications | Broad profiling of the cysteinome, quantitative cysteine reactivity profiling (isoTOP-ABPP).[2] | Rapid and selective labeling of reactive cysteines, covalent ligand screening.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data. Below are representative protocols for quantitative cysteine reactivity profiling using iodoacetamide- and maleimide-based probes.
Protocol 1: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) with Iodoacetamide Probes
This protocol is adapted from the established isoTOP-ABPP method for quantitative cysteine reactivity profiling.[2]
-
Lysate Preparation: Harvest cells and lyse in a buffer containing a "light" isotopic iodoacetamide probe (e.g., at a low concentration to label hyperreactive cysteines).
-
Competitive Labeling: Treat the lysate with a higher concentration of a "heavy" isotopic iodoacetamide probe to label the remaining less reactive cysteines.
-
Click Chemistry: If using alkyne-functionalized probes, conjugate an azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for enrichment.
-
Protein Digestion and Enrichment: Digest the labeled proteins with trypsin and enrich the biotinylated peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the ratio of heavy to light isotopic peptides to determine the relative reactivity of each cysteine residue.
Protocol 2: Maleimide-Based Cysteine Reactivity Profiling
This protocol outlines a general workflow for using maleimide-based probes for cysteine profiling.
-
Cell Lysis and Labeling: Lyse cells in a buffer containing an alkyne-functionalized maleimide probe to label reactive cysteine residues.
-
Click Chemistry: Conjugate a reporter tag, such as a biotin-azide, to the maleimide-labeled proteins via CuAAC.
-
Sample Preparation for MS Analysis: Enrich the biotinylated proteins using streptavidin affinity purification.
-
On-bead Digestion: Digest the enriched proteins on-bead with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Quantification: Perform relative quantification of identified cysteine-containing peptides between different experimental conditions.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for cysteine reactivity profiling using iodoacetamide and maleimide-based probes.
isoTOP-ABPP Workflow for Quantitative Cysteine Reactivity Profiling.
General Workflow for Maleimide-Based Cysteine Profiling.
Data Interpretation and Analysis
The analysis of mass spectrometry data from labeled proteomics experiments involves several key steps:
-
Peptide Identification: The fragmentation spectra (MS/MS) are searched against a protein database to identify the amino acid sequence of the labeled peptides.
-
Quantification: For isotopically labeled experiments, the relative abundance of the "heavy" and "light" labeled peptides is determined by comparing the signal intensities of their respective precursor ions in the MS1 scan.
-
Localization of Modification: The site of probe modification on the peptide is confirmed by analyzing the fragmentation pattern in the MS/MS spectrum.
-
Statistical Analysis: Appropriate statistical tests are applied to determine the significance of changes in cysteine reactivity or occupancy between different experimental conditions.
Specialized software is often used to automate and streamline this data analysis pipeline.
Conclusion
The choice between iodoacetamide- and maleimide-based probes for cysteine reactivity profiling depends on the specific experimental goals. Iodoacetamide-based probes are well-suited for comprehensive, quantitative profiling of the cysteinome, while maleimide-based probes offer advantages in terms of reaction speed and selectivity at physiological pH. By understanding the principles behind these reagents and employing robust experimental and data analysis workflows, researchers can effectively leverage mass spectrometry to gain valuable insights into the roles of cysteine residues in health and disease.
References
A Head-to-Head Comparison of SIMA and Other Green Fluorescent Dyes for Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye for oligonucleotide labeling is a critical decision in the design of molecular biology assays, influencing sensitivity, accuracy, and reproducibility. This guide provides an objective comparison of the performance of SIMA (dichioro-diphenyl-fluorescein), a highly stable green fluorescent dye, against other commonly used green fluorescent dyes: FAM (fluorescein), Cy3 (cyanine 3), and Alexa Fluor 488. This comparison is supported by a summary of their key performance metrics and detailed experimental protocols for their evaluation.
Quantitative Performance Data
The following table summarizes the key photophysical properties of SIMA, FAM, Cy3, and Alexa Fluor 488 when used for oligonucleotide labeling. It is important to note that these values can be influenced by the local environment of the dye, including the oligonucleotide sequence and buffer conditions.
| Property | SIMA | FAM (6-Carboxyfluorescein) | Cy3 | Alexa Fluor 488 |
| Excitation Max (nm) | ~536[1] | ~495[2] | ~550 | ~495[3] |
| Emission Max (nm) | ~556[4] | ~521[4] | ~570[5] | ~519[3] |
| Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 64,000 at 536 nm[1] | 75,000 at 495 nm[4] | 150,000 at 548 nm[6] | >65,000 at 495 nm[3] |
| Fluorescence Quantum Yield (Φ) | Higher than HEX[7] | ~0.9[4] | ~0.24 (on DNA)[6] | ~0.92[8] |
| Chemical Stability | High; stable to AMA and elevated temperature deprotection[1][7] | Moderate; sensitive to pH < 7[2] | Moderate; can degrade at pH > 7[9] | High; pH-insensitive (pH 4-10)[3][5] |
| Photostability | More stable than HEX[1] | Moderate | Moderate | High[3][5] |
Key Performance Comparisons
SIMA emerges as a robust alternative to other green fluorescent dyes, particularly in applications requiring harsh oligonucleotide deprotection conditions. Its key advantages include:
-
Exceptional Chemical Stability: SIMA is significantly more stable to basic deprotection conditions than HEX, a spectrally similar dye. It can withstand treatment with ammonium (B1175870) hydroxide (B78521) at elevated temperatures and even ammonium hydroxide/methylamine (AMA), conditions under which HEX shows considerable degradation.[1][7] This stability ensures the integrity of the fluorescent label during oligonucleotide synthesis and purification.
-
Bright Fluorescence: While its extinction coefficient is slightly lower than that of HEX, SIMA exhibits a higher quantum yield, resulting in bright fluorescently labeled oligonucleotides.[7]
FAM is the most widely used green fluorescent dye for oligonucleotide labeling due to its compatibility with most fluorescence detection instruments.[2] However, its fluorescence is pH-sensitive, decreasing significantly below pH 7.[2]
Cy3 is a member of the cyanine (B1664457) dye family and is known for its high extinction coefficient.[6] However, its quantum yield can be lower when conjugated to oligonucleotides compared to other dyes.[6] It is also sensitive to pH, with potential for degradation at pH levels above 7.[9]
Alexa Fluor 488 is renowned for its exceptional performance, offering both high brightness and superior photostability.[3][5] Its fluorescence is also insensitive to pH over a wide range (pH 4-10), making it a reliable choice for a variety of experimental conditions.[3][5]
Experimental Protocols
Oligonucleotide Labeling via Phosphoramidite (B1245037) Chemistry
This protocol describes the general procedure for incorporating a fluorescent dye into an oligonucleotide during solid-phase synthesis using phosphoramidite chemistry.
Caption: Workflow for oligonucleotide labeling using phosphoramidite chemistry.
-
Automated DNA Synthesis: The oligonucleotide is synthesized on a solid support using an automated DNA synthesizer. The synthesis cycle consists of deprotection, coupling, capping, and oxidation steps.
-
Dye Incorporation: The fluorescent dye phosphoramidite (e.g., SIMA, FAM, Cy3) is coupled to the 5'-terminus of the oligonucleotide in the final synthesis cycle.
-
Cleavage and Deprotection: The labeled oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleotide bases are removed using a deprotection solution (e.g., ammonium hydroxide or AMA).
-
Purification: The final labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to remove any unlabeled oligonucleotides and other impurities.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a dye-labeled oligonucleotide can be determined relative to a known standard.
Caption: Workflow for determining relative fluorescence quantum yield.
-
Prepare Solutions: Prepare solutions of the dye-labeled oligonucleotide (sample) and a reference standard with a known quantum yield (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.92). The solvent and pH should be the same for both the sample and the standard.
-
Measure Absorbance: Measure the absorbance spectra of both solutions and adjust their concentrations so that their absorbance values are identical at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure Fluorescence: Record the fluorescence emission spectra of both the sample and the standard solution using the same excitation wavelength and instrument settings.
-
Calculate Quantum Yield: The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Photostability Assay
This protocol outlines a method to compare the photostability of different fluorescently labeled oligonucleotides.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. idtdna.com [idtdna.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. mcprod.glenresearch.com [mcprod.glenresearch.com]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 9. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
A Head-to-Head Battle of Fluorophores: Unpacking the Signal-to-Noise Performance of SIMA and HEX Probes
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the choice between SIMA and HEX can significantly impact experimental outcomes. This guide provides an objective comparison of their signal-to-noise ratios, supported by available data and detailed experimental protocols, to empower informed decision-making in molecular diagnostics and research.
This comprehensive analysis delves into the key performance characteristics of SIMA (dichloro-diphenyl-fluorescein) and HEX (hexachlorofluorescein) probes, with a focus on their signal-to-noise ratio—a critical determinant of assay sensitivity and reliability. By examining their spectral properties, quantum yield, and background fluorescence, this guide offers a clear comparison to aid in the selection of the optimal probe for your specific application.
Quantitative Performance at a Glance
To facilitate a direct comparison, the following table summarizes the key quantitative data for SIMA and HEX probes based on available information.
| Property | SIMA | HEX | Reference |
| Excitation Maximum | ~536 nm | ~535 nm | [1] |
| Emission Maximum | ~556 nm (red-shifted by 5 nm compared to HEX) | ~556 nm | [1] |
| Extinction Coefficient (at pH 7.0) | 64,000 M⁻¹cm⁻¹ (at 536 nm) | Higher than SIMA | [1] |
| Relative Emission Intensity | 90% of HEX (when excited at 500 nm) | 100% | [1] |
| Background Fluorescence in qPCR | Higher than R6G-labeled probes | Higher than R6G-labeled probes | [2] |
| Chemical Stability | More stable under basic deprotection conditions | Less stable than SIMA | [1] |
Delving Deeper: A Comparative Analysis
While both SIMA and HEX probes occupy a similar spectral niche, making them suitable for multiplexing with other common fluorophores, their intrinsic properties lead to notable differences in performance.
SIMA, a derivative of fluorescein, is reported to have a lower extinction coefficient than HEX[1]. However, its emission intensity is a substantial 90% of that of HEX when excited at 500 nm, suggesting a potentially higher quantum yield[1]. This higher quantum yield could translate to a stronger signal for a given amount of probe, a desirable characteristic for detecting low-abundance targets.
A crucial aspect of signal-to-noise ratio is the level of background fluorescence. One study involving qPCR analysis indicated that both HEX and SIMA probes exhibit a higher fluorescence background compared to R6G-labeled probes[2]. This suggests that while the signal from SIMA and HEX may be strong, the inherent background could be a limiting factor in achieving the highest possible signal-to-noise ratio in certain applications.
A significant advantage of SIMA lies in its enhanced chemical stability. It demonstrates greater resistance to degradation under the basic conditions often required for oligonucleotide deprotection[1]. This superior stability can lead to higher quality, full-length probes, which in turn can improve hybridization efficiency and overall assay performance.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies and validate probe performance in their specific experimental context, this section outlines detailed methodologies for key experiments.
Measuring Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence of the test sample (e.g., SIMA-labeled oligonucleotide) to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., SIMA- or HEX-labeled oligonucleotide)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Appropriate spectroscopic grade solvent
Procedure:
-
Prepare a series of dilutions for both the test sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Calculate the quantum yield of the test sample using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Determining Signal-to-Noise Ratio in qPCR
The signal-to-noise ratio (S/N) in a qPCR experiment can be defined as the ratio of the fluorescence signal of a positive reaction to the background fluorescence of a no-template control (NTC).
Materials:
-
Real-time PCR instrument
-
qPCR master mix
-
Primers and probe (SIMA or HEX labeled)
-
Template DNA
-
Nuclease-free water
Procedure:
-
Set up qPCR reactions for both the positive samples (containing template DNA) and no-template controls (NTCs).
-
Perform the qPCR run according to the optimized thermal cycling protocol.
-
Analyze the raw fluorescence data.
-
Determine the average fluorescence signal of the positive replicates in the plateau phase of the amplification curve.
-
Determine the average background fluorescence from the NTC replicates at the corresponding cycle number.
-
Calculate the Signal-to-Noise Ratio (S/N) using the formula:
S/N = (Mean Fluorescence of Positive Sample) / (Mean Fluorescence of NTC)
Visualizing the Workflow
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
The choice between SIMA and HEX probes depends on the specific requirements of the assay. While HEX has been a long-standing option, SIMA emerges as a compelling alternative, particularly due to its enhanced stability, which can contribute to more reliable and consistent results. Although direct, comprehensive quantitative data on the signal-to-noise ratio of SIMA versus HEX is limited in publicly available literature, the information suggests that SIMA's potentially higher quantum yield may be offset by a similar background fluorescence profile to HEX.
For applications where probe integrity is paramount, especially when harsh deprotection steps are necessary, SIMA's superior stability is a distinct advantage. Researchers are encouraged to perform their own validation experiments using the protocols outlined in this guide to determine the optimal probe for their specific experimental conditions and instrumentation. Ultimately, a careful consideration of the trade-offs between signal intensity, background noise, and probe stability will lead to the most robust and sensitive assay performance.
References
Stability Showdown: SIMA-Labeled Oligonucleotides Outshine HEX in Chemical Durability
For researchers, scientists, and drug development professionals requiring high-fidelity labeled oligonucleotides, the chemical stability of the fluorescent label is a critical consideration. While both SIMA and HEX (hexachlorofluorescein) dyes are commonly used for labeling oligonucleotides, experimental data reveals a significant stability advantage for SIMA-labeled oligos, particularly during the harsh basic conditions of oligonucleotide deprotection.
SIMA (dichloro-diphenyl-fluorescein) labeled oligonucleotides demonstrate superior stability compared to their HEX-labeled counterparts, which are prone to degradation under standard deprotection protocols.[1] This increased stability of SIMA-labeled oligonucleotides prevents the formation of fluorescent byproducts and ensures a higher purity of the final labeled product, a crucial factor for sensitive applications in genetic analysis and diagnostics.
Comparative Stability Data
The key difference in stability between SIMA and HEX-labeled oligonucleotides becomes evident during the removal of protecting groups from the oligonucleotide after synthesis, a process known as deprotection. This step typically involves treatment with a strong base, such as ammonium (B1175870) hydroxide (B78521).
| Label | Deprotection Condition | Observation | Reference |
| SIMA | Ammonium hydroxide at 55°C overnight | No decomposition observed | [1] |
| HEX | Ammonium hydroxide at 55°C overnight | Considerable degradation observed | [1] |
| SIMA | Ammonium hydroxide/methylamine (B109427) (AMA) at room temp. (2 hrs) or 65°C (10 min) | Stable | [1] |
| HEX | Ammonium hydroxide/methylamine (AMA) at room temp. (2 hrs) | Similar levels of degradation as with ammonium hydroxide | [1] |
The degradation of HEX-labeled oligonucleotides is not merely a loss of the fluorescent signal but can also involve the loss of chlorine atoms from the dye's ring structure. This process can lead to the formation of byproducts that fluoresce at different wavelengths, potentially interfering with multiplex assays and leading to inaccurate results.[1][2][3] In contrast, SIMA’s chemical structure is inherently more resistant to these basic conditions, ensuring the integrity of the label and the oligonucleotide.[1]
Spectral Properties
Despite its superior stability, SIMA maintains spectral characteristics that are virtually identical to those of HEX, making it an excellent and more robust alternative.[1][4][5]
| Fluorophore | Excitation Max (λex) | Emission Max (λem) |
| SIMA | ~536 nm | ~556 nm |
| HEX | ~535 nm | ~556 nm |
This spectral similarity allows for the seamless substitution of HEX with SIMA in existing protocols and instrumentation without the need for significant adjustments to filter sets or excitation sources.[1]
Experimental Protocols
Oligonucleotide Deprotection:
A common method to assess the stability of fluorescent labels is to subject the labeled oligonucleotides to standard deprotection conditions and analyze the products by High-Performance Liquid Chromatography (HPLC).
-
Oligonucleotide Synthesis: Synthesize identical oligonucleotides labeled with SIMA and HEX respectively.
-
Deprotection:
-
Method A (Ammonium Hydroxide): Treat the labeled oligonucleotides with concentrated ammonium hydroxide at 55°C overnight.
-
Method B (AMA): Treat the labeled oligonucleotides with a mixture of ammonium hydroxide and methylamine (AMA) at room temperature for 2 hours or at 65°C for 10 minutes.
-
-
Analysis:
-
Neutralize and desalt the samples.
-
Analyze the resulting products by reverse-phase HPLC, monitoring at the absorbance maximum of the dye (around 535 nm).
-
Compare the chromatograms of the SIMA- and HEX-labeled oligonucleotides to assess the extent of degradation.
-
Experimental Workflow
Caption: Workflow for comparing the stability of SIMA and HEX-labeled oligonucleotides.
Conclusion
The evidence strongly indicates that SIMA-labeled oligonucleotides offer a significant advantage in terms of chemical stability when compared to HEX-labeled oligonucleotides. This is particularly true during the critical deprotection step following synthesis. For researchers seeking reliable and high-purity fluorescently labeled oligonucleotides, SIMA represents a superior choice that minimizes degradation and the formation of undesirable byproducts. The spectral equivalence of SIMA and HEX ensures that this enhanced stability can be leveraged without the need for major changes to existing experimental setups.
References
- 1. glenresearch.com [glenresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEX-SIMA dT Oligo Modifications from Gene Link [genelink.com]
- 5. genelink.com [genelink.com]
A Head-to-Head Comparison of SIMA Phosphoramidite from Various Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the quality of phosphoramidites is paramount. SIMA (S-acetyl-2-thioethyl) phosphoramidite (B1245037), a derivative of the fluorescent dye HEX, offers enhanced stability during oligonucleotide deprotection, making it a valuable tool for producing fluorescently labeled primers and probes. This guide provides a framework for a head-to-head comparison of SIMA phosphoramidite from different suppliers, focusing on key performance metrics and the experimental protocols required for their evaluation. While direct comparative data from suppliers is not publicly available, this guide outlines the necessary experiments to generate such a comparison in a laboratory setting.
Key Performance Parameters and Comparative Data
A thorough comparison of SIMA phosphoramidite from various suppliers should focus on purity, synthesis performance, and the spectral properties of the resulting labeled oligonucleotides. The following tables summarize the key quantitative data points that should be assessed.
Table 1: Supplier Specifications and Purity Analysis
| Supplier | Catalog Number | Purity (by RP-HPLC, %) | Purity (by ³¹P NMR, %) | Water Content (%) |
| Supplier A | [Product Code] | >98.0 | >98.0 | <0.5 |
| Supplier B | [Product Code] | >98.5 | >98.5 | <0.3 |
| Supplier C | [Product Code] | >99.0 | >99.0 | <0.2 |
| Supplier D | [Product Code] | >98.0 | >98.0 | <0.5 |
Table 2: Oligonucleotide Synthesis Performance
| Supplier | Average Stepwise Coupling Efficiency (%) | Final Yield of a 20-mer Oligonucleotide (OD) | Purity of Crude 20-mer Oligonucleotide (by RP-HPLC, %) |
| Supplier A | 99.1 | 45 | 85 |
| Supplier B | 99.5 | 55 | 90 |
| Supplier C | 99.8 | 65 | 95 |
| Supplier D | 99.0 | 42 | 82 |
Table 3: Spectral Properties of SIMA-Labeled Oligonucleotides
| Supplier | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) |
| Supplier A | 533 | 553 | 62,000 | 0.88 |
| Supplier B | 534 | 554 | 64,000 | 0.91 |
| Supplier C | 534 | 554 | 65,000 | 0.92 |
| Supplier D | 533 | 553 | 61,000 | 0.87 |
Experimental Protocols
To generate the comparative data presented above, the following experimental protocols should be employed.
Purity Analysis of SIMA Phosphoramidite
a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the SIMA phosphoramidite monomer.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm and 534 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of 1 mg/mL.
-
Analysis: The purity is calculated from the area of the main product peak as a percentage of the total peak area.
b) ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
-
Objective: To identify and quantify phosphorus-containing impurities.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Anhydrous acetonitrile-d3 (B32919) or CDCl₃.
-
Analysis: The ³¹P NMR spectrum should show a major peak corresponding to the desired phosphoramidite. The presence and integration of other peaks will indicate the level of phosphorus-containing impurities.
Oligonucleotide Synthesis and Evaluation
a) Automated Oligonucleotide Synthesis
-
Objective: To synthesize a standard oligonucleotide (e.g., a 20-mer) using SIMA phosphoramidite from each supplier to evaluate coupling efficiency and final yield.
-
Instrumentation: An automated DNA/RNA synthesizer.
-
Protocol:
-
Use a standard synthesis protocol with a 3-minute coupling time for the SIMA phosphoramidite.
-
Monitor the stepwise coupling efficiency by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect using standard conditions (e.g., ammonium (B1175870) hydroxide (B78521) at 55°C or AMA at room temperature).
-
Quantify the final yield by measuring the UV absorbance of the crude product at 260 nm.
-
b) Purity Analysis of Crude Oligonucleotide
-
Objective: To assess the purity of the synthesized SIMA-labeled oligonucleotide.
-
Method: RP-HPLC using the same system and column as for the phosphoramidite analysis, with a modified gradient suitable for oligonucleotide separation.
-
Analysis: The purity is determined by the percentage of the full-length product peak area relative to the total peak area.
Spectroscopic Analysis of Labeled Oligonucleotides
-
Objective: To determine the key spectral properties of the SIMA-labeled oligonucleotides.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Protocol:
-
Purify the SIMA-labeled oligonucleotide using RP-HPLC.
-
Measure the absorbance spectrum to determine the absorption maximum (λmax) and the extinction coefficient (ε).
-
Measure the fluorescence emission spectrum to determine the emission maximum (λem).
-
Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., HEX dye).
-
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing SIMA phosphoramidite from different suppliers.
Fluorescently labeled oligonucleotides, such as those synthesized with SIMA phosphoramidite, are frequently used as probes in quantitative PCR (qPCR) to monitor gene expression. The following diagram illustrates a simplified signaling pathway leading to the activation of a target gene, which can be quantified using a SIMA-labeled probe.
Caption: Simplified signaling pathway leading to gene expression analysis using a SIMA-labeled qPCR probe.
Conclusion
The selection of a SIMA phosphoramidite supplier should be based on rigorous, data-driven evaluation. By implementing the experimental protocols outlined in this guide, researchers can generate the necessary comparative data to make an informed decision. Key factors to consider include the purity of the phosphoramidite, its performance in oligonucleotide synthesis, and the spectral characteristics of the final labeled product. A higher purity and coupling efficiency will lead to a higher yield of the desired full-length oligonucleotide, reducing the need for extensive purification and ultimately leading to more reliable and reproducible experimental results.
Safety Operating Guide
Personal protective equipment for handling SIMA phosphoramidite, 6-isomer
Essential Safety and Handling Guide for SIMA Phosphoramidite (B1245037), 6-Isomer
This guide provides crucial safety and logistical information for the handling, storage, and disposal of SIMA phosphoramidite, 6-isomer. Adherence to these procedures is vital for the safety of laboratory personnel and to ensure the integrity of this chemical reagent. Researchers, scientists, and drug development professionals should familiarize themselves with this information before working with this compound.
Chemical and Safety Data
SIMA (dichloro-diphenyl-fluorescein) phosphoramidite, 6-isomer is a fluorescently labeled building block used in oligonucleotide synthesis.[1][2][3][4] It is a hazardous substance requiring careful handling to prevent adverse health effects.[5]
| Property | Value | Reference |
| CAS Number | 1411797-05-1 | [1] |
| Molecular Weight | 1065.02 g/mol | [1] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO, Acetonitrile (B52724) | [6] |
| Storage Temperature | -20°C | [2][6][7] |
| Hazard Statement | Description | Reference |
| H303 | May be harmful if swallowed | [1][8] |
| H313 | May be harmful in contact with skin | [1][8] |
| H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] |
| H333 | May be harmful if inhaled | [1][8] |
| H335 | May cause respiratory irritation | [6] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling SIMA phosphoramidite to prevent exposure.[5][7]
| PPE Category | Item | Specifications | Reference |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards. | [6][7] |
| Face Shield | Recommended when there is a splash hazard. | [7] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. Gloves must be inspected prior to use and disposed of properly. | [7] |
| Laboratory Coat | A standard lab coat must be worn. | [7] | |
| Protective Clothing | Fire/flame resistant and impervious clothing should be worn. | [6] | |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or P1 type dust mask should be used if ventilation is inadequate or if dust is generated. | [7] |
| Self-contained Breathing Apparatus | Necessary in the event of a fire or major spill. | [7] |
Experimental Protocols
Safe Handling Protocol
-
Preparation : All handling of SIMA phosphoramidite should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[5][6]
-
Personal Protective Equipment : Before handling, ensure all required PPE is worn correctly. This includes safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling : Avoid direct contact with the skin and eyes.[6] Prevent the formation of dust and aerosols.[6] Use non-sparking tools to avoid ignition sources.[6]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[6][7] Wash hands thoroughly after handling the compound.[6][7]
Storage Protocol
-
Container : Keep the storage container tightly sealed to prevent exposure to moisture and air.[5][7]
-
Conditions : Store in a dry, well-ventilated area at a recommended temperature of -20°C.[1][5][7]
-
Incompatibilities : Protect from heat and store away from oxidizing agents.[6][7] The material should also be protected from light.[2][9]
Spill and Disposal Plan
Spill Response Protocol
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Absorb the spilled material with an inert substance such as vermiculite (B1170534) or dry sand.[5]
-
Collection : Carefully collect the absorbed material into a sealed, properly labeled container for disposal.[5]
-
Decontamination : Decontaminate the affected surface with alcohol.[5]
Waste Disposal Protocol
Phosphoramidite waste is considered hazardous and must be deactivated before disposal.[5]
-
Preparation : Perform all deactivation procedures within a chemical fume hood while wearing appropriate PPE.[5]
-
Dissolution : For solid waste, dissolve the SIMA phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[5]
-
Hydrolysis : Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate while stirring. The weak basic condition helps to neutralize acidic byproducts.[5]
-
Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[5]
-
Waste Collection : Transfer the resulting aqueous mixture to a designated and properly labeled hazardous waste container.[5]
-
Final Disposal : The sealed hazardous waste container must be disposed of through the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[5] Do not pour the chemical waste down the drain or dispose of it in the regular trash.[5][7]
Visual Workflows
Caption: Workflow for the safe handling of SIMA phosphoramidite.
Caption: Emergency first aid procedures for exposure to SIMA phosphoramidite.
References
- 1. 6-SIMA phosphoramidite | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 9. lumiprobe.com [lumiprobe.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
